molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Numéro de catalogue: B014692
Numéro CAS: 5653-40-7
Poids moléculaire: 197.19 g/mol
Clé InChI: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7), also known as 4,5-dimethoxyanthranilic acid, is a high-purity, crystalline powder organic compound with a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. This substituted benzoic acid derivative serves as a critical synthetic intermediate and versatile building block in medicinal chemistry and organic synthesis. Key Research Applications: • Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of quinazoline derivatives and other nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery. It has been utilized in the development of novel antiamoebic agents and c-MET inhibitors, demonstrating its relevance in therapeutic research. • Organic Synthesis: The molecule features multiple functional groups—an aromatic amino group, a carboxylic acid, and two methoxy groups—that allow for diverse chemical transformations. It readily undergoes reactions such as amidation, esterification, and diazotiation, and is a valuable substrate for generating complex molecular architectures. • Agrochemical & Dye Intermediates: Its structure makes it a useful starting material for synthesizing compounds for agrochemical and dyestuff applications. Mechanism of Action: In research settings, its utility stems from its role as a conformationaly defined building block. The amino and carboxylic acid groups allow for direct incorporation into larger structures, while the electron-donating methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. Handling & Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care, wearing appropriate protective equipment, as it may cause skin and serious eye irritation.

Propriétés

IUPAC Name

2-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205087
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-40-7
Record name 2-Amino-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5653-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxyanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxyanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 6-Aminoveratric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of 6-Aminoveratric acid, also known as 2-amino-4,5-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format. This document includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound.

Chemical Identity and Physical Properties

6-Aminoveratric acid is a substituted benzoic acid derivative with the systematic IUPAC name this compound. It is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with biological activity.

Table 1: Physical and Chemical Properties of 6-Aminoveratric Acid

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 6-Aminoveratric acid, 4,5-Dimethoxyanthranilic acid[2]
CAS Number 5653-40-7
Molecular Formula C₉H₁₁NO₄[2]
Molecular Weight 197.19 g/mol [2]
Appearance White, beige, or gray to brown crystalline powder[3]
Melting Point 169-173 °C (with decomposition)[3]
Boiling Point 334.28 °C (predicted)[3]
pKa 2.35 ± 0.10 (predicted)[3]
Solubility Soluble in Methanol and Water. Slightly soluble in Acetonitrile and DMSO.[3]

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The aromatic protons would likely appear as singlets due to their substitution pattern.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbons. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid group.

Expected FT-IR Spectral Data: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic ring and methyl groups, a C=O stretch for the carboxylic acid, and C-O stretches for the ether linkages.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of 6-Aminoveratric acid.

Synthesis of 6-Aminoveratric Acid from 6-Nitroveratric Acid[5][6]

This protocol describes the synthesis of this compound via the reduction of a nitro group.

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (B78521) (KOH) pellets (85% purity)

  • Ice water

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Hydrolysis: Dissolve 48.13 g of KOH pellets in 250 ml of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The color of the solution will change from green to dark red. Monitor the reaction progress by HPLC.

  • Neutralization: After the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

  • Hydrogenation: The resulting red suspension is hydrogenated at 50 °C and 3.5 bar pressure using 1 g of 10% Pd/C catalyst. Continue the hydrogenation until the reaction ceases.

  • Isolation: Upon completion of the hydrogenation, filter the solution. Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid. A light green suspension will form.

  • Crystallization and Drying: Stir the suspension at room temperature for 30 minutes, then cool to 5 °C and continue stirring for another 30 minutes. Filter the product, wash it with two portions of 125 ml of ice water, and dry it in a vacuum oven at 55 °C for 12 hours to yield light gray crystals of this compound.

Determination of Melting Point

Materials:

  • 6-Aminoveratric acid sample

  • Melting point capillary tubes

  • Melting point apparatus

Procedure:

  • Finely powder a small amount of the 6-Aminoveratric acid sample.

  • Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point (approximately 150 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

Solubility Testing

Materials:

  • 6-Aminoveratric acid sample

  • Test tubes

  • Graduated cylinder or pipette

  • Solvents: Water, Methanol, Ethanol, DMSO, Acetonitrile

Procedure:

  • Place approximately 10 mg of 6-Aminoveratric acid into a test tube.

  • Add 1 mL of the solvent to be tested.

  • Vortex or shake the test tube vigorously for 30 seconds.

  • Observe the mixture to determine if the solid has dissolved.

  • If the solid has not fully dissolved, gently warm the test tube and observe for any changes in solubility.

  • Record the solubility as soluble, slightly soluble, or insoluble at both room temperature and upon heating.

Spectroscopic Analysis Protocols

3.4.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 6-Aminoveratric acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming may be necessary.

Instrumental Analysis:

  • Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.4.2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of 6-Aminoveratric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a transparent or translucent pellet.

Instrumental Analysis:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Biological Activity and Signaling Pathways

6-Aminoveratric acid is recognized as a potent antitumor agent. Research has indicated that it can inhibit the production of epidermal growth factor (EGF)[4]. Furthermore, it serves as a crucial precursor in the synthesis of quinazoline (B50416) derivatives. These derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways[5][6].

The Wnt/β-catenin signaling pathway is critical in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer[5]. Quinazoline-based inhibitors, synthesized from 6-Aminoveratric acid, can target downstream components of this pathway, leading to the suppression of cancer cell growth.

Visualizations

Synthesis Workflow of 6-Aminoveratric Acid

Synthesis_of_6_Aminoveratric_Acid Synthesis of 6-Aminoveratric Acid cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_hydrogenation Step 3: Hydrogenation cluster_isolation Step 4: Isolation & Purification start Methyl-4,5-dimethoxy- 2-nitrobenzoate hydrolysis Heat to 70°C start->hydrolysis Add reagent1 KOH, Ice Water reagent1->hydrolysis Dissolve in intermediate1 Dark Red Solution hydrolysis->intermediate1 neutralization Adjust pH to 6.6 intermediate1->neutralization reagent2 Glacial Acetic Acid reagent2->neutralization Add intermediate2 Red Suspension neutralization->intermediate2 hydrogenation Heat to 50°C intermediate2->hydrogenation reagent3 10% Pd/C, H₂ @ 3.5 bar reagent3->hydrogenation Catalyst & Conditions intermediate3 Filtered Solution hydrogenation->intermediate3 precipitation Adjust pH to 5.1 intermediate3->precipitation reagent4 Glacial Acetic Acid reagent4->precipitation Add filtration Filter, Wash, Dry precipitation->filtration product 6-Aminoveratric Acid filtration->product

Caption: Workflow for the synthesis of 6-Aminoveratric acid.

Wnt/β-catenin Signaling Pathway and Quinazoline Inhibition

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway Inhibition cluster_on Wnt ON State (Aberrant Activation in Cancer) destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates beta_catenin_on β-catenin (stabilized) proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->destruction_complex Inhibits nucleus Nucleus beta_catenin_on->nucleus Translocates to TCF_LEF TCF/LEF target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Activates proliferation Cell Proliferation, Survival, etc. target_genes->proliferation inhibitor Quinazoline Derivatives (from 6-Aminoveratric Acid) inhibitor->TCF_LEF Inhibit interaction with β-catenin or downstream effectors

Caption: Inhibition of Wnt/β-catenin pathway by quinazolines.

References

A Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid: Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic processes and a compound of interest for its therapeutic potential. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.

Core Molecular and Physical Properties

This compound, also known by its synonyms 4,5-Dimethoxyanthranilic acid and 6-Aminoveratric acid, is a substituted benzoic acid derivative.[1] Its core structure consists of a benzene (B151609) ring functionalized with an amino group, two methoxy (B1213986) groups, and a carboxylic acid group.[2] This compound typically appears as a white to off-white or beige-white crystalline powder.[2][3]

A summary of its key quantitative data is presented in the table below for ease of reference.

PropertyValueReferences
Molecular FormulaC₉H₁₁NO₄[2][3][4][5]
Molecular Weight197.19 g/mol [1][2][3][4][5][6]
CAS Number5653-40-7[1][2][3][4][5]
Melting Point169-173 °C (decomposes)[1]
Purity (typical)>98.0% (by HPLC)

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various routes, commonly involving the reduction of a nitro-substituted precursor. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis from Methyl-4,5-dimethoxy-2-nitro-benzoate

This protocol involves the hydrolysis of the methyl ester followed by catalytic hydrogenation of the nitro group.

Materials:

  • Methyl-4,5-dimethoxy-2-nitro-benzoate

  • Potassium hydroxide (B78521) (KOH) pellets (85% purity)

  • Ice water

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

Procedure:

  • Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water to create a clear solution.[4]

  • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate to the KOH solution. The resulting green suspension is heated to 70°C, during which it transforms into a dark red solution.[4]

  • Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[4]

  • Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid, which results in a red suspension.[4]

  • The red suspension is then hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar of pressure until the reaction ceases.[4]

  • Filter the hydrogenation solution and adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere, forming a light green suspension.[4]

  • Stir the light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.[4]

  • Filter the product, wash it in two batches with a total of 250 ml of ice water, and dry it at 55°C for 12 hours in a vacuum drying cupboard to yield the final product.[4] This process reportedly yields 35.18 g (83% of theory) of light grey crystals.[4]

Protocol 2: Synthesis from 2-Nitro-4,5-dimethoxybenzoic Acid

This method utilizes ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent for the reduction of the nitro group.

Materials:

  • 2-Nitro-4,5-dimethoxybenzoic acid

  • Ethanol (EtOH)

  • Ammonium formate

  • 5% Palladium on carbon (Pd-C)

Procedure:

  • To a solution of 2-nitro-4,5-dimethoxybenzoic acid (8 g, 35.2 mmol) in 50 mL of ethanol, add ammonium formate (8.8 g, 139.7 mmol) and 0.19 g of 5% Pd-C.[2]

  • Heat the mixture to reflux for 6 hours.[2]

  • After the reaction, cool the mixture to room temperature and filter off the solid catalyst.[2]

  • Concentrate the resulting solution to dryness.[2]

  • Purify the residue by silica (B1680970) gel column chromatography to obtain this compound as a white solid.[2] This method yielded 6 g (65% yield) of the product.[2]

Biological Activity and Signaling Pathway

This compound has demonstrated notable biological activity, particularly as a potent antitumor agent.[7] Studies have shown that it can inhibit the growth of tumor cells.[7] One of its identified mechanisms of action is the inhibition of the production of epidermal growth factor (EGF).[7] EGF is a crucial protein in cell signaling, and its pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

The diagram below illustrates a simplified conceptual workflow of its synthesis and a high-level representation of its inhibitory action on the EGF signaling pathway.

G Conceptual Workflow: Synthesis and Biological Action of this compound cluster_synthesis Synthesis Pathway cluster_biological Biological Action A 2-Nitro-4,5-dimethoxy benzoic acid B Reduction of Nitro Group (e.g., Pd/C, H2 or Ammonium Formate) A->B C 2-Amino-4,5-dimethoxy benzoic acid B->C D Epidermal Growth Factor (EGF) Production C->D Inhibits E EGF Receptor Signaling Pathway D->E F Tumor Cell Proliferation E->F

Caption: Synthesis workflow and inhibition of the EGF pathway.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols offer a starting point for further research and application of this compound.

References

Navigating the Solubility Landscape of 4,5-Dimethoxyanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethoxyanthranilic acid, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the known solubility profile of this compound in various organic solvents, details robust experimental protocols for its determination, and presents logical workflows for solubility studies.

Introduction

4,5-Dimethoxyanthranilic acid (CAS No. 5653-40-7) is a substituted anthranilic acid derivative. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in different solvent systems is paramount for process optimization and ensuring product quality and efficacy. This guide synthesizes available information and provides standardized methodologies for in-house solubility determination.

Solubility Profile of 4,5-Dimethoxyanthranilic Acid

Currently, publicly available quantitative solubility data for 4,5-Dimethoxyanthranilic acid in a range of organic solvents is limited. The following table summarizes the qualitative solubility information that has been reported.

SolventQualitative Solubility
WaterVery Soluble[1]
MethanolSoluble, Slightly Soluble[2]
AcetonitrileSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]

Note: The term "slightly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of the solute. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Illustrative Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the following table presents solubility data for a structurally related compound, 3,4-dimethoxybenzoic acid. This data is for illustrative purposes only and should not be considered a direct substitute for the experimental solubility of 4,5-Dimethoxyanthranilic acid.

SolventTemperature (°C)Molar Solubility (mol/L)
Methanol251.23
Ethanol250.98
1-Propanol250.75
2-Propanol250.55
1-Butanol250.61
Ethyl Acetate250.72
Acetone251.54

This data is hypothetical and for illustrative purposes to demonstrate how quantitative solubility data would be presented.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed experimental protocols for the two common methods for determining the solubility of compounds like 4,5-Dimethoxyanthranilic acid.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials:

  • 4,5-Dimethoxyanthranilic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,5-Dimethoxyanthranilic acid to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid material is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette.

    • Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

  • Quantification:

    • The concentration of 4,5-Dimethoxyanthranilic acid in the filtered solution can be determined using a validated analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Analytical Methods for Quantification

Procedure:

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.

  • Solubility can then be expressed in terms of g/L or mol/L.

Procedure:

  • Determine the λmax: Prepare a dilute solution of 4,5-Dimethoxyanthranilic acid in the solvent of interest and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in the UV region.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of 4,5-Dimethoxyanthranilic acid of known concentrations in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Analyze the Sample:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility determination experiments.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess 4,5-Dimethoxyanthranilic acid to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial thermo_shake Place in thermostatic shaker at constant temperature seal_vial->thermo_shake agitate Agitate for 24-72 hours to reach equilibrium thermo_shake->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter quantify Quantify concentration filter->quantify end End quantify->end

Figure 1. Experimental workflow for the isothermal shake-flask method.

quantification_workflow cluster_gravimetric Gravimetric Analysis cluster_uv_vis UV-Vis Spectrophotometry filtered_sample Filtered Saturated Solution weigh_initial Weigh filtered solution filtered_sample->weigh_initial dilute Dilute sample filtered_sample->dilute evaporate Evaporate solvent weigh_initial->evaporate weigh_final Weigh dried solute evaporate->weigh_final calculate_grav Calculate solubility weigh_final->calculate_grav measure_abs Measure absorbance at λmax dilute->measure_abs use_cal_curve Use calibration curve to find concentration measure_abs->use_cal_curve calculate_uv Calculate original solubility use_cal_curve->calculate_uv

Figure 2. Workflow for quantification of solubility.

Conclusion

References

A Technical Guide to the Safe Handling of 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known by its synonyms 4,5-Dimethoxyanthranilic acid and 6-Aminoveratric acid, is a substituted benzoic acid derivative with the CAS Number 5653-40-7.[1][2][3] Its molecular structure, featuring an aromatic amino group, a carboxylic acid, and two methoxy (B1213986) groups, makes it a versatile building block and a critical intermediate in medicinal chemistry and organic synthesis.[3] It serves as a precursor in the synthesis of various pharmaceutical compounds, including quinazoline (B50416) derivatives, which are valuable scaffolds in drug discovery for developing novel therapeutic agents.[3] Given its application in research and development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.

This guide provides a comprehensive overview of the safety data, handling procedures, exposure controls, and emergency measures associated with this compound, compiled for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]

Table 1: GHS Classification

Category Details
Signal Word Warning[1][4][5]
GHS Pictogram GHS07 (Exclamation Mark)[4][6]
Hazard Statements H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5]

| Hazard Classes | Skin Corrosion/Irritation (Category 2)[4][5] Serious Eye Damage/Eye Irritation (Category 2/2A)[4][5] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][4][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₉H₁₁NO₄[5][6]
Molecular Weight 197.19 g/mol [3][5]
Appearance Powder; Grey-brown or brown solid[1][6][7]
Melting Point 169-173 °C (decomposes)[1][7][8]
Boiling Point ~359 °C[6]
Density ~1.295 g/cm³[6]

| Flash Point | Not applicable (solid)[1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling:

  • Ventilation: Use only outdoors or in a well-ventilated area.[9][10] Ensure that eyewash stations and safety showers are close to the workstation.[9]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][9]

  • Dust and Aerosol Formation: Avoid the formation and inhalation of dust.[4][9] Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Handle in accordance with good industrial hygiene and safety practice.[4][9]

Storage:

  • Conditions: Store in a cool, dry, well-ventilated place.[6][10] Keep containers tightly closed.[6][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][10]

Below is a standard workflow for handling the chemical in a laboratory setting.

G Diagram 1: General Laboratory Handling Workflow A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle/Weigh Compound in a Well-Ventilated Area (e.g., Fume Hood) B->C D Perform Experimental Procedure C->D E Clean Work Area and Decontaminate Equipment D->E F Store Unused Chemical Properly E->F G Dispose of Contaminated Waste in Accordance with Regulations E->G G Diagram 2: Chemical Spill Response Workflow A Spill Occurs B Assess Spill Size & Risk A->B C Alert Personnel and Restrict Access to Area B->C D Don Appropriate PPE C->D E Contain the Spill (Prevent Spread) D->E F Carefully Sweep Up Solid Material (Avoid Creating Dust) E->F G Place in a Labeled, Closed Container for Disposal F->G H Clean and Decontaminate the Spill Area G->H I Dispose of Waste According to Institutional/Local Regulations H->I

References

A Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Suppliers, Technical Specifications, and Synthetic Applications

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a valuable substituted anthranilic acid derivative. Its molecular structure, featuring an amino group and two methoxy (B1213986) groups on a benzoic acid backbone, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of commercially available this compound, its technical specifications from various suppliers, and detailed experimental protocols for its application, particularly in the synthesis of quinazoline (B50416) scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the key quantitative data from prominent commercial suppliers to facilitate comparison and procurement decisions.

SupplierProduct NumberPurityCAS NumberMolecular Weight ( g/mol )Melting Point (°C)AppearanceSolubility
Sigma-Aldrich 252042≥98%5653-40-7197.19169-173 (dec.)PowderNot specified
Thermo Scientific Chemicals AC33501005098%5653-40-7197.19181-183Not specifiedNot specified
Biosynth FA17551Not specified5653-40-7197.19Not specifiedNot specifiedNot specified
Tokyo Chemical Industry (TCI) D2013>98.0% (HPLC)5653-40-7197.19188-190White to Gray to Brown powder to crystalSoluble in Methanol and Water[1][2][3]
Simson Pharma Limited Not specified5653-40-7197.19Not specifiedNot specifiedNot specified

Experimental Protocols

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives, which exhibit a wide range of biological activities.

General Protocol for the Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol describes a common method for the cyclization of this compound with formamide (B127407) to yield the corresponding quinazolinone.

Materials:

  • This compound

  • Formamide

  • Water

  • Hexane (B92381)

  • Nitrogen gas supply

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 29.6 g, 0.15 mol) and formamide (e.g., 24 mL, 0.6 mol).[4]

  • Stir the mixture vigorously under a nitrogen atmosphere.[4]

  • Heat the reaction mixture to 145 °C and maintain this temperature for 4 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and add water (e.g., 120 mL).[4]

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) followed by hexane (2 x 20 mL) to remove impurities.[4]

  • Dry the product to obtain the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Signaling Pathways and Experimental Workflows

The procurement and utilization of a chemical reagent in a research and development setting follows a logical workflow to ensure quality and experimental success. The following diagram illustrates this process for this compound.

Procurement_and_Application_Workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_application Application Phase Identify Suppliers Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Gather Data Request Quotation Request Quotation Compare Specifications->Request Quotation Select Potential Suppliers Place Order Place Order Request Quotation->Place Order Evaluate and Select Receive Chemical Receive Chemical Place Order->Receive Chemical Verify CoA Verify CoA Receive Chemical->Verify CoA Perform In-house Analysis (e.g., NMR, HPLC) Perform In-house Analysis (e.g., NMR, HPLC) Verify CoA->Perform In-house Analysis (e.g., NMR, HPLC) Confirm Identity and Purity Approve for Use Approve for Use Perform In-house Analysis (e.g., NMR, HPLC)->Approve for Use Meets Specifications Reject/Return Reject/Return Perform In-house Analysis (e.g., NMR, HPLC)->Reject/Return Fails Specifications Experimental Design Experimental Design Approve for Use->Experimental Design Synthesis (e.g., Quinazoline derivative) Synthesis (e.g., Quinazoline derivative) Experimental Design->Synthesis (e.g., Quinazoline derivative) Purification Purification Synthesis (e.g., Quinazoline derivative)->Purification Characterization (e.g., NMR, MS) Characterization (e.g., NMR, MS) Purification->Characterization (e.g., NMR, MS) Biological Screening Biological Screening Characterization (e.g., NMR, MS)->Biological Screening

Caption: Workflow for Procurement and Application of a Chemical Reagent.

Synthesis of Substituted Quinazolines

The amino group of this compound allows for the synthesis of a wide variety of substituted quinazolines. The general synthetic pathway involves the initial formation of an N-acyl intermediate followed by cyclization.

Quinazoline_Synthesis_Pathway This compound This compound N-Acyl Intermediate N-Acyl Intermediate This compound->N-Acyl Intermediate + Acylating Agent (R-COCl) Acylating Agent (R-COCl) Acylating Agent (R-COCl)->N-Acyl Intermediate + Substituted Quinazolinone Substituted Quinazolinone N-Acyl Intermediate->Substituted Quinazolinone Cyclization Cyclizing Agent (e.g., NH3, Amine) Cyclizing Agent (e.g., NH3, Amine) Cyclizing Agent (e.g., NH3, Amine)->Substituted Quinazolinone +

Caption: General Pathway for Substituted Quinazolinone Synthesis.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. Researchers and drug development professionals can source this compound from a range of reliable commercial suppliers. The provided technical data and experimental protocols serve as a valuable resource for the efficient procurement and application of this important chemical intermediate in the pursuit of novel therapeutic agents. It is always recommended to consult the supplier's specific documentation, such as the Certificate of Analysis and Safety Data Sheet, before use.

References

Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data presented herein has been compiled from various sources to provide a detailed characterization of this compound. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic protons, methoxy (B1213986) groups, and the amine and carboxylic acid protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36s1HAr-H
6.17s1HAr-H
3.91s3H-OCH₃
3.86s3H-OCH₃

Note: Spectrum acquired in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). The broad singlets for the -NH₂ and -COOH protons are often not distinctly observed or may be exchanged with deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

Chemical Shift (δ) ppmAssignment
168.3C=O (Carboxylic Acid)
153.5Ar-C (quaternary)
149.2Ar-C (quaternary)
131.7Ar-C (quaternary)
117.3Ar-CH
114.9Ar-C (quaternary)
113.0Ar-CH
56.0-OCH₃
55.7-OCH₃

Note: Spectrum acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
3000-2800MediumC-H stretch (Aromatic and Aliphatic)
1700-1680StrongC=O stretch (Carboxylic Acid)
1620-1580MediumN-H bend (Amine), C=C stretch (Aromatic)
1280-1200StrongC-O stretch (Aryl Ether)
1150-1000StrongC-O stretch (Methoxy)

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is useful for confirming its molecular weight and structure.

m/z RatioRelative Intensity (%)Proposed Fragment
197High[M]⁺ (Molecular Ion)
180Moderate[M - OH]⁺
152Moderate[M - COOH]⁺
137Moderate[M - COOH - CH₃]⁺

Note: Fragmentation patterns can vary depending on the ionization energy and instrument conditions.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Crystalline Organic Compound

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the crystalline this compound powder onto the center of the ATR crystal to completely cover the sampling area.

  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the crystal surface thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of a Small Organic Molecule

Sample Introduction and Data Acquisition:

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce vaporization.

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy (ATR-FTIR) Compound->IR Place on ATR crystal MS Mass Spectrometry (EI-MS) Compound->MS Vaporize in ion source NMR_Data Peak Assignment Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Identification (Wavenumber, cm⁻¹) IR->IR_Data MS_Data Molecular Weight Determination Fragmentation Pattern (m/z) MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

A Technical Guide to the Research Applications of 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid or 4,5-dimethoxyanthranilic acid, is a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its substituted benzene (B151609) ring structure makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide explores the core research applications of this compound, focusing on its role as a precursor in the synthesis of bioactive molecules, including potent c-Met kinase inhibitors and compounds with potential antitumor and antiamoebic activities. This document provides a comprehensive overview of its chemical properties, synthesis of derivatives, relevant biological signaling pathways, and detailed experimental protocols.

Introduction

This compound (CAS No: 5653-40-7) is a key building block in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring an anthranilic acid core with two methoxy (B1213986) groups, provides multiple reactive sites for chemical modification, making it an attractive starting material for the generation of diverse molecular architectures.[4]

This guide will delve into the specific applications of this compound in the development of targeted cancer therapies and potential treatments for parasitic infections, reflecting the growing interest in this compound within the drug discovery and development landscape.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 5653-40-7[5]
Synonyms 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid[5]
Molecular Formula C₉H₁₁NO₄[5]
Molecular Weight 197.19 g/mol [5]
Appearance White to gray to brown powder/crystal[6]
Melting Point 169-173 °C (decomposes)[7]
Solubility Soluble in Methanol and Water[1]
SMILES COc1cc(C(=O)O)c(N)cc1OC[8]
InChI Key HJVAVGOPTDJYOJ-UHFFFAOYSA-N[9]

Key Research Applications

The primary research applications of this compound lie in its use as a foundational molecule for the synthesis of more complex, biologically active compounds.

Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for anticancer drug development.[8] Derivatives of this compound are precursors to potent c-Met inhibitors. Specifically, the 6,7-dimethoxyquinoline (B1600373) scaffold, found in several c-Met inhibitors, can be synthesized from precursors derived from this compound.

A plausible synthetic pathway involves the conversion of a 3,4-dimethoxyaniline (B48930) derivative, which can be conceptually derived from this compound, to the key intermediate 4-chloro-6,7-dimethoxyquinoline (B44214).[10][11] This intermediate can then be reacted with various anilines to produce a library of 6,7-dimethoxy-4-anilinoquinoline derivatives with potential c-Met inhibitory activity.[8]

CompoundTargetIC₅₀ (µM)Cancer Cell Lines TestedReference
12n (A 6,7-dimethoxy-4-anilinoquinoline derivative)c-Met Kinase0.030 ± 0.008A549, MCF-7, MKN-45[12]
Antitumor Applications through EGFR Inhibition

This compound has been described as a potent antitumor agent that may exert its effects through the inhibition of epidermal growth factor (EGF) production.[5] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[4] By inhibiting the production of EGF, compounds derived from this compound could potentially block the activation of the EGFR signaling cascade, leading to an anti-proliferative effect.

Direct IC50 values for antitumor compounds derived from this compound were not found in the surveyed literature. However, numerous studies report the potent anticancer activity of quinazolinone derivatives, a class of compounds that can be synthesized from anthranilic acids like this compound. The following table presents IC50 values for representative quinazolinone derivatives against various cancer cell lines.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone Derivative 58 HepG-2 (Liver)3.74 ± 0.14[13]
Quinazolinone Derivative 58 HCT116 (Colon)5.00 ± 0.20[13]
Quinazolinone Derivative 58 MCF-7 (Breast)6.77 ± 0.27[13]
Quinazolinone Derivative 51 MCF-7 (Breast)0.06[13]
Quinazolinone Derivative 45 A549 (Lung)0.44[14]
Quinazolinone Derivative 7j MDA-MB-231 (Breast)3.1 - 6.8[15]
Quinazolinone Derivative 7j MCF-7 (Breast)3.1 - 6.8[15]
Antiamoebic Quinazolinone Derivatives

This compound serves as a starting material for the synthesis of quinazolinone derivatives, which have been investigated for their antiamoebic properties.[4] Infections caused by free-living amoebae, such as Acanthamoeba castellanii, can lead to serious conditions like amoebic keratitis.[1][16] The development of new and effective antiamoebic agents is a critical area of research, and quinazolinones derived from this starting material represent a promising therapeutic avenue.

While specific quantitative data for antiamoebic quinazolinones derived from this compound is not available in the current literature, the general class of quinazolinones has shown promise against parasitic protozoa.

Signaling Pathway Diagrams

To visualize the mechanisms of action for compounds derived from this compound, the following signaling pathway diagrams are provided.

cMet_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds P1 P cMet_receptor->P1 Autophosphorylation P2 P cMet_receptor->P2 GAB1 GAB1 P1->GAB1 Recruits GRB2 GRB2 P2->GRB2 Recruits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6,7-dimethoxy-4-anilinoquinoline (Derivative) Inhibitor->cMet_receptor Inhibits Kinase Activity

Caption: The HGF/c-Met signaling pathway and the inhibitory action of a derivative.

EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Derivative Derivative of This compound Derivative->EGF Inhibits Production EGFR->EGFR P1 P EGFR->P1 PI3K PI3K EGFR->PI3K GRB2 GRB2 P1->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The EGFR signaling pathway and the proposed inhibitory mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from this compound.

Synthesis of Quinazolin-4(3H)-one from this compound (General Procedure)

This protocol describes a general method for the synthesis of a quinazolinone, which can be adapted from procedures for anthranilic acid.[17]

Workflow Diagram:

synthesis_workflow start This compound + Formamide (B127407) reaction Heat at 145°C (4 hours) start->reaction workup Cool & Add Water reaction->workup filtration Filter Solid workup->filtration washing Wash with Cold Water and Hexane filtration->washing product Quinazolin-4(3H)-one Derivative washing->product

Caption: Workflow for the synthesis of a quinazolin-4(3H)-one derivative.

Materials:

  • This compound

  • Formamide

  • Water

  • Hexane

  • Nitrogen atmosphere

  • Heating apparatus

  • Reaction flask and condenser

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine this compound (1 equivalent) and formamide (4 equivalents).[17]

  • Stir the mixture vigorously under a nitrogen atmosphere.[17]

  • Heat the reaction mixture to 145°C for 4 hours.[17]

  • After the reaction is complete, cool the mixture to room temperature.[17]

  • Add water to the cooled mixture to precipitate the product.[17]

  • Collect the solid product by filtration.[17]

  • Wash the solid with cold water followed by hexane.[17]

  • Dry the purified product.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate for c-Met Inhibitors)

This protocol outlines the synthesis of a key quinoline (B57606) intermediate from 3,4-dimethoxyaniline, a plausible derivative of this compound.[10][18]

Workflow Diagram:

intermediate_synthesis_workflow start 3,4-Dimethoxyaniline step1 Nitration & Reduction start->step1 intermediate1 Substituted Aniline (B41778) step1->intermediate1 step2 Cyclization with Ethyl Chloroformate intermediate1->step2 intermediate2 4-Hydroxy-6,7-dimethoxyquinoline step2->intermediate2 step3 Chlorination with POCl₃ intermediate2->step3 product 4-Chloro-6,7-dimethoxyquinoline step3->product

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

Procedure:

  • Nitration and Reduction: Start with 3,4-dimethoxyaniline and perform a nitration reaction followed by reduction (e.g., with iron powder) to obtain the corresponding aniline compound.[10]

  • Cyclization: React the aniline compound with ethyl chloroformate in the presence of a base like sodium methoxide (B1231860) to form 4-hydroxy-6,7-dimethoxyquinoline.[10]

  • Chlorination: Heat the 4-hydroxy-6,7-dimethoxyquinoline in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent, at reflux for several hours.[18]

  • Work-up and Purification: After the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with a basic aqueous solution and the crude product is extracted. Recrystallization from a suitable solvent mixture (e.g., ethyl acetate/ethanol) yields the purified 4-chloro-6,7-dimethoxyquinoline.[18]

In Vitro Antiamoebic Activity Assay against Acanthamoeba castellanii

This protocol provides a method for assessing the in vitro efficacy of synthesized compounds against Acanthamoeba castellanii trophozoites.[16]

Workflow Diagram:

antiamoebic_assay_workflow start Culture A. castellanii trophozoites seeding Seed 96-well plates with trophozoites start->seeding treatment Add test compounds (various concentrations) seeding->treatment incubation Incubate for 20 hours at 25°C treatment->incubation viability_assay Assess viability (e.g., live/dead staining, MTT) incubation->viability_assay analysis Determine IC₅₀ values viability_assay->analysis

References

The Multifaceted Biological Activities of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethoxybenzoic acid, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds and other derivatives. These derivatives have garnered significant attention in recent years due to their broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on quinazolinones and amides.

Core Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Quinazolinone derivatives, readily synthesized from this compound, have emerged as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By blocking the ATP binding site of EGFR, these derivatives can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]

  • Antimicrobial Activity: Amide derivatives of this compound have shown notable antimicrobial effects against a range of pathogenic bacteria and fungi. The structural modifications on the amide functionality can be tuned to enhance potency and spectrum of activity.

  • Anti-inflammatory and Antioxidant Properties: The parent compound and its derivatives have also been investigated for their anti-inflammatory and antioxidant activities, suggesting their potential in managing inflammatory conditions and oxidative stress-related diseases.

Quantitative Biological Data

The following tables summarize the reported biological activities of representative derivatives of this compound.

Table 1: Anticancer Activity of Representative Quinazolinone Derivatives

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
QZ-1 2,4,5-trisubstituted quinazoline (B50416)MGC-803 (Gastric Cancer)1.95[3]
QZ-1 2,4,5-trisubstituted quinazolineEca-109 (Esophageal Cancer)2.46[3]
QZ-2 Quinazolin-4-one derivativeMCF-7 (Breast Cancer)0.06[3]
QZ-3 4-Anilino-quinazolineHepG2 (Liver Cancer)1.5[3]
QZ-3 4-Anilino-quinazolineHCT116 (Colon Cancer)9.43[3]
QZ-3 4-Anilino-quinazolineMCF-7 (Breast Cancer)5.4[3]
QZ-4 Quinazolinone Schiff base 1MCF-7 (Breast Cancer)6.25[4]
QZ-5 Quinazolinone Schiff base 2MCF-7 (Breast Cancer)5.91[4]

Note: The specific substitution patterns for each compound ID are detailed in the corresponding references. These values are representative of the anticancer potential of the quinazoline scaffold derived from precursors like this compound.

Table 2: Antimicrobial Activity of Representative Amide Derivatives

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference
AM-1 Sorbic acid amideBacillus subtilis0.17 mM[5]
AM-1 Sorbic acid amideStaphylococcus aureus0.50 mM[5]
AM-2 2,5-diamino benzoquinoneS. epidermidis4.88[6]
AM-3 2,5-diamino benzoquinoneS. epidermidis2.44[6]
AM-4 Glycosylated 2-aryl-5-amidinobenzimidazoleCandida glabrata97 µmol L⁻¹[7]
AM-5 Glycosylated 2-aryl-5-amidinobenzimidazoleMicrococcus luteus83.5 µmol L⁻¹[7]

Note: This table presents representative MIC values for amide derivatives to illustrate the antimicrobial potential of this class of compounds. The exact linkage to this compound for each compound would require further specific investigation.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Synthesis of Derivatives

Protocol 1: Synthesis of Quinazolinone Derivatives

A common route for the synthesis of quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with a suitable reagent.

  • Reaction Setup: A mixture of this compound (1 equivalent) and formamide (B127407) (excess) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to approximately 145°C for 4-6 hours under a nitrogen atmosphere with vigorous stirring.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a non-polar solvent like hexane (B92381) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives can be synthesized through the activation of the carboxylic acid group of this compound followed by reaction with an amine.

  • Carboxylic Acid Activation: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a mixture of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) is added, and the mixture is stirred at room temperature for 1-2 hours to form the activated intermediate.

  • Amine Coupling: The desired primary or secondary amine (1-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 4: Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound reagents Reactants & Reagents start->reagents synthesis Chemical Synthesis (e.g., Condensation, Amidation) reagents->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis kinase_assay Kinase Inhibition Assays (e.g., EGFR) data_analysis->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway

The diagram below depicts the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the putative inhibitory action of a quinazolinone derivative.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription via mTOR Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Derivative Quinazolinone Derivative Derivative->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by a quinazolinone.

Conclusion

Derivatives of this compound represent a privileged scaffold in the development of novel therapeutic agents. The ease of synthetic modification allows for the generation of diverse libraries of compounds with potent anticancer and antimicrobial activities. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of this promising class of molecules.

References

2-Amino-4,5-dimethoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxyanthranilic acid, is a highly functionalized aromatic compound that has emerged as a critical scaffold in organic synthesis.[1] Its unique arrangement of an amino group, a carboxylic acid, and two methoxy (B1213986) groups on a benzene (B151609) ring makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5653-40-7[2]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 169-173 °C (decomposes)[2]
Solubility Sparingly soluble in water

Spectroscopic data is crucial for the identification and characterization of this compound. Key NMR data are summarized below.

Nucleus Solvent Chemical Shift (δ, ppm)
¹H NMRPolysol7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H)
¹³C NMRPolysolPlease refer to publicly available spectral databases for detailed assignments.

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the hydrolysis and subsequent reduction of methyl 4,5-dimethoxy-2-nitrobenzoate.[3][4]

Experimental Protocol: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate[3][4]
  • Hydrolysis:

    • Dissolve 48.13 g (0.729 mol) of potassium hydroxide (B78521) pellets (85% purity) in 250 mL of ice water.

    • Add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting green suspension is heated to 70°C, during which the color changes to dark red.

    • Monitor the reaction progress by HPLC.

    • Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

  • Hydrogenation:

    • To the resulting red suspension, add 1 g of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture at 50°C and 3.5 bar of hydrogen pressure until the reaction ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert atmosphere.

    • Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.

    • Filter the solid product, wash with two portions of 125 mL of ice water, and dry in a vacuum oven at 55°C for 12 hours.

    • This procedure typically yields approximately 35.18 g (83% of theoretical yield) of light grey crystals of this compound.[4]

G cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenation Step 2: Hydrogenation & Isolation A Methyl 4,5-dimethoxy-2-nitrobenzoate B KOH, H2O, 70°C A->B 1 C Intermediate Salt B->C D Glacial Acetic Acid (pH 6.6) C->D 2 E Red Suspension D->E F 10% Pd/C, H2 (3.5 bar), 50°C E->F 3 G Filtration F->G H Glacial Acetic Acid (pH 5.1) G->H I Precipitation & Filtration H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic compounds, most notably quinazolinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Quinazolinones

The reaction of this compound with formamide (B127407) provides a direct route to 6,7-dimethoxyquinazolin-4(3H)-one, a key intermediate for numerous pharmaceutical compounds.[5]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one[5]
  • Combine 29.6 g (0.15 mol) of this compound and 24 mL (0.6 mol) of formamide in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture vigorously and heat to 145°C for 4 hours.

  • After cooling, add 120 mL of water to the reaction mixture.

  • Collect the resulting solid by filtration, wash with cold water (2 x 20 mL) and then with hexane (B92381) (2 x 20 mL).

  • This procedure yields approximately 12.5 g (40% yield) of the desired product.

G A This compound C 145°C, 4h (Nitrogen atmosphere) A->C B Formamide B->C D 6,7-Dimethoxyquinazolin-4(3H)-one C->D

Caption: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Suzuki-Miyaura Coupling Reactions

The presence of the aromatic ring in this compound allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] While a specific protocol starting from this compound is not detailed in the provided search results, a general procedure for Suzuki coupling is outlined below. The amino and carboxylic acid functionalities may require protection prior to the coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable solvent system (e.g., dioxane/water or toluene/water).

  • Degas the mixture by bubbling with an inert gas like argon or nitrogen.

  • Heat the reaction mixture, typically between 80-110°C, and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Role in Drug Development

Derivatives of this compound have shown significant promise in the field of drug discovery, particularly in the development of anticancer agents. The 6,7-dimethoxyquinazoline (B1622564) core, directly accessible from this building block, is a privileged scaffold found in numerous kinase inhibitors.

Antitumor Activity of Quinazoline (B50416) Derivatives

A multitude of quinazoline derivatives synthesized from this compound have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds often function as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways.

Table 1: Antitumor Activity of Selected Quinazoline Derivatives

Compound ClassTarget Cancer Cell LineIC₅₀ ValueTargeted PathwayReference
2,4,5-Trisubstituted QuinazolinesMGC-803 (Gastric Cancer)1.95 µMNot Specified[5]
2,4,5-Trisubstituted QuinazolinesEca-109 (Esophageal Cancer)2.46 µMNot Specified[5]
4-Indolyl QuinazolinesA549 (Lung Cancer)4.1 µMEGFR, p-EGFR, p-AKT[5]
4-Indolyl QuinazolinesPC-9 (Lung Adenocarcinoma)0.5 µMEGFR, p-EGFR, p-AKT[5]
4-Indolyl QuinazolinesA431 (Epidermoid Carcinoma)2.1 µMEGFR, p-EGFR, p-AKT[5]
2-ChloroquinazolinesA549 (Lung Cancer)3.68 ± 0.34 µMEGFR[5]
2-ChloroquinazolinesNCI-H1975 (Lung Cancer)0.06 ± 1.11 µMEGFR[5]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung Cancer)0.44 µMALK/PI3K/AKT[4]
6,7-dimethoxy-4-anilinoquinolinesA549, MCF-7, MKN-450.030 ± 0.008 µM (for compound 12n against c-Met)c-Met[7]
Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Its aberrant activation is a key driver in many cancers. Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor (Derived from this compound) Quinazoline->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolines.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[9] The 6,7-dimethoxy substitution pattern, readily introduced from this compound, is a key feature in several potent c-Met inhibitors.[7]

Potential as Antiamoebic Agents

Recent research has explored the development of novel antiamoebic agents to combat infections caused by parasites such as Entamoeba histolytica. While a specific protocol starting from this compound was not identified in the search results, the quinazolinone scaffold has been investigated for this therapeutic application, suggesting a potential avenue for future research utilizing this building block.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a straightforward entry into a variety of complex molecular architectures. Its most significant contribution to date lies in the synthesis of quinazoline-based compounds with potent antitumor activity, particularly as inhibitors of the EGFR and c-Met signaling pathways. The readily available nature of this starting material, coupled with its synthetic tractability, ensures its continued importance in the ongoing quest for novel therapeutic agents. Further exploration of its utility in the synthesis of other biologically active molecules, including antiamoebic agents, and its application in materials science, presents exciting opportunities for future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The quinazoline scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.

The specific quinazoline derivative synthesized from 2-Amino-4,5-dimethoxybenzoic acid, 6,7-dimethoxyquinazolin-4(3H)-one , is a particularly important intermediate in the synthesis of several targeted anticancer drugs. This structural backbone is found in potent tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. These drugs target the epidermal growth factor receptor (EGFR), a key protein in signaling pathways that control cell growth and proliferation.[1] The 6,7-dimethoxy substitution pattern has been shown to be favorable for high-potency inhibition of EGFR.

Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and pancreatic cancer. By inhibiting EGFR, 6,7-dimethoxyquinazoline-based drugs can block downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell growth, survival, and proliferation.[2][3] This targeted mechanism of action makes 6,7-dimethoxyquinazolin-4(3H)-one a valuable building block for the development of next-generation oncology therapeutics.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of 6,7-dimethoxyquinazolin-4(3H)-one, offering a foundational method for researchers engaged in the discovery and development of novel quinazoline-based therapeutic agents.

Chemical Reaction Scheme

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound is typically achieved through a cyclocondensation reaction with formamide (B127407), a classic method known as the Niementowski reaction.

Caption: Niementowski reaction for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one and its analogs.

Starting MaterialReagentConditionsYield (%)Reference
This compoundFormamide145 °C, 4 hours40%[4]
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide165-170 °C, 12 hours84%[5]
2-Nitrobenzoic acid derivativesFormamide, In(III) catalyst150 °C, 5 hoursHigh[6]
Anthranilic acid, Formaldehyde, Primary aminesAcidic alumina, Microwave2-4 minutes82-94%[1]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

This protocol details the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one via the Niementowski reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 29.6 g, 0.15 mol) and formamide (e.g., 24 mL, 0.6 mol).[4]

  • Heating: Stir the mixture vigorously under a nitrogen atmosphere and heat to 145-150 °C using a heating mantle. Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 120 mL).[4]

  • Isolation of Crude Product: Stir the aqueous mixture for 30 minutes to allow for complete precipitation of the product. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and then with cold hexane (2 x 20 mL) to remove residual formamide and non-polar impurities.[4]

  • Drying: Dry the crude product in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude 6,7-dimethoxyquinazolin-4(3H)-one.

Materials:

  • Crude 6,7-dimethoxyquinazolin-4(3H)-one

  • Ethanol (or a mixture of Ethanol/Ethyl Acetate)

  • Activated Charcoal (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Ethanol or a mixture of ethanol and ethyl acetate (B1210297) is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Experimental Workflow

G start Start: Reagents reagents This compound Formamide start->reagents reaction Reaction Setup (Round-bottom flask) reagents->reaction heating Heating (145-150°C, 4-5h) Under Nitrogen reaction->heating cooling Cooling to Room Temperature heating->cooling precipitation Precipitation (Addition to ice water) cooling->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Washing (Water, Hexane) filtration1->washing drying1 Drying (Crude Product) washing->drying1 purification Purification (Recrystallization from Ethanol) drying1->purification filtration2 Vacuum Filtration purification->filtration2 drying2 Drying (Pure Product) filtration2->drying2 characterization Characterization (NMR, MS, IR, m.p.) drying2->characterization end End: Purified Product characterization->end

Caption: Experimental workflow for the synthesis and purification of 6,7-dimethoxyquinazolin-4(3H)-one.

Data Presentation: Expected Analytical Data

The following table outlines the expected analytical data for the purified 6,7-dimethoxyquinazolin-4(3H)-one.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point 295-297 °C[4]
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 1H, NH), 8.0 (s, 1H, H-2), 7.4 (s, 1H, H-5), 7.1 (s, 1H, H-8), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 160.5 (C=O), 154.5, 148.0, 145.0, 144.0, 115.0, 107.5, 105.0, 56.0 (OCH₃), 55.5 (OCH₃)
Mass Spec. (ESI+)m/z: 207.07 [M+H]⁺
IR (KBr, cm⁻¹) ~3200 (N-H), ~1680 (C=O), ~1620, 1580 (C=N, C=C)

Signaling Pathway

Quinazoline derivatives, particularly those with the 6,7-dimethoxy substitution pattern, are known to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream signaling through the PI3K/Akt and MAPK pathways, which are critical for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinazoline 6,7-Dimethoxy- quinazoline Derivative Quinazoline->EGFR Inhibits (ATP-competitive) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of EGFR signaling by 6,7-dimethoxyquinazoline (B1622564) derivatives.

References

Application Notes and Protocols: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one through the reaction of 2-Amino-4,5-dimethoxybenzoic acid with formamide (B127407). This quinazolinone derivative is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds, including the anti-cancer drug Gefitinib. The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for further research and development.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, anti-HIV, and anticonvulsant properties.[1] The 6,7-dimethoxy substituted quinazolinone core is of particular interest in drug discovery. Notably, 6,7-dimethoxyquinazolin-4(3H)-one is a crucial precursor for the synthesis of several tyrosine kinase inhibitors. This document details the chemical synthesis, reaction parameters, and potential applications of this important heterocyclic compound. Recent studies have also explored derivatives of 6,7-dimethoxyquinazolin-4(3H)-one for the potential treatment of Alzheimer's disease, highlighting their promising role in neurodegenerative disease research.[2]

Reaction Scheme

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound and formamide proceeds via a cyclocondensation reaction. The formamide acts as a source of one carbon atom, leading to the formation of the pyrimidinone ring of the quinazolinone system.

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reactant2 Formamide product 6,7-Dimethoxyquinazolin-4(3H)-one reactant1_struct reactant2_struct product_struct reactant2_struct->product_struct Heat (Δ) plus +

Caption: Reaction scheme for the synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

ParameterValueReference
Reactants
This compound29.6 g (0.15 mol)[3]
Formamide24 mL (0.6 mol)[3]
Reaction Conditions
Temperature145 °C[3]
Reaction Time4 hours[3]
AtmosphereNitrogen[3]
Product Information
Product Name6,7-Dimethoxyquinazolin-4(3H)-one
Yield12.5 g (40%)[3]
Melting Point295-296 °C[3]

Experimental Protocols

Materials and Equipment:

  • This compound (98% purity)

  • Formamide (99% purity)

  • Deionized water

  • Hexane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Nitrogen inlet

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 29.6 g (0.15 mol) of this compound and 24 mL (0.6 mol) of formamide.[3]

  • Inert Atmosphere: Equip the flask with a reflux condenser and ensure a nitrogen atmosphere is maintained throughout the reaction.[3]

  • Heating: Vigorously stir the mixture and heat to 145 °C using a heating mantle or oil bath.[3]

  • Reaction Monitoring: Maintain the reaction at this temperature for 4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 4 hours, cool the reaction mixture to room temperature.[3]

  • Precipitation: Add 120 mL of water to the cooled mixture to precipitate the solid product.[3]

  • Filtration and Washing: Filter the solid using a Buchner funnel. Wash the collected solid with two 20 mL portions of cold water, followed by two 20 mL portions of hexane.[3]

  • Drying: Dry the purified product to obtain 6,7-dimethoxyquinazolin-4(3H)-one.

Experimental Workflow

experimental_workflow start Start reactants Combine this compound and Formamide in a flask start->reactants setup Set up for reflux under Nitrogen atmosphere reactants->setup heat Heat to 145°C and stir for 4 hours setup->heat cool Cool the reaction mixture to room temperature heat->cool precipitate Add water to precipitate the product cool->precipitate filter_wash Filter the solid and wash with cold water and hexane precipitate->filter_wash dry Dry the final product filter_wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

6,7-Dimethoxyquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of numerous biologically active molecules. Its derivatives have shown a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Agents: This quinazolinone is a key building block for the synthesis of Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4]

  • Alzheimer's Disease Therapy: Recent research has indicated that derivatives of 6,7-dimethoxyquinazolin-4(3H)-one exhibit acetylcholinesterase inhibition and antiamyloid properties, suggesting their potential as therapeutic agents for Alzheimer's disease.[2]

  • Broad Pharmacological Profile: The quinazoline (B50416) core is associated with a diverse range of biological activities, including anti-HIV, antitubercular, anti-inflammatory, and antihypertensive effects.[1]

Logical Relationship of Applications

applications start_point This compound + Formamide intermediate 6,7-Dimethoxyquinazolin-4(3H)-one start_point->intermediate drug_scaffold Versatile Drug Scaffold intermediate->drug_scaffold anticancer Anticancer Agents (e.g., Gefitinib) drug_scaffold->anticancer alzheimers Alzheimer's Disease Therapeutics drug_scaffold->alzheimers other_activities Other Pharmacological Activities (Anti-HIV, Anti-inflammatory) drug_scaffold->other_activities

Caption: Role of the reaction product in drug development.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formamide is a teratogen and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reaction of this compound with formamide provides a straightforward and effective method for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its versatile applications in the synthesis of a wide array of pharmacologically active compounds. The protocols and data presented in this document offer a solid foundation for the laboratory-scale production and further investigation of this valuable heterocyclic scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document provides detailed application notes and protocols for the use of 2-Amino-4,5-dimethoxybenzoic acid derivatives in Suzuki coupling reactions, a critical step in the synthesis of complex molecules.

The presence of both an amino and a carboxylic acid group on the phenyl ring of this compound necessitates careful selection of reaction conditions to achieve high yields and purity. The protocols outlined below are designed to serve as a robust starting point for researchers, and may require optimization based on the specific coupling partners and desired scale.

Core Reaction Scheme

The central transformation involves the palladium-catalyzed cross-coupling of a halogenated or triflated derivative of this compound with a suitable organoboron reagent, typically a boronic acid or a boronate ester.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of a hypothetical 2-Amino-5-bromo-4,5-dimethoxybenzoic acid with various arylboronic acids. These values are based on literature precedents for similar Suzuki coupling reactions and represent expected yields under optimized conditions.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~88
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane (B91453)/H₂O9012~91
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10016~85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O9012~82

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki coupling reaction.

General Protocol for the Suzuki Coupling of a Halogenated this compound Derivative

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid. The use of an appropriate palladium catalyst and base is crucial for achieving high yields.[4][5]

Materials:

  • Bromo-2-Amino-4,5-dimethoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-2-Amino-4,5-dimethoxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Then, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl to protonate the carboxylic acid and any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ ArBOH->Borate BaseOH Base + H₂O BaseOH->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow A 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) B 2. Assemble Glassware under Inert Gas A->B C 3. Add Reagents and Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir (e.g., 90-100°C, 12-24h) D->E F 6. Cool to Room Temperature & Acidify E->F G 7. Aqueous Extraction F->G H 8. Dry Organic Layer & Evaporate Solvent G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Peptide Synthesis Using a 2-Amino-4,5-dimethoxybenzoic Acid Derived Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for solid-phase peptide synthesis (SPPS) of C-terminal peptide amides utilizing a linker derived from 2-Amino-4,5-dimethoxybenzoic acid. The focus is on the widely used 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) linker. This methodology is exemplified through the synthesis of the endogenous opioid peptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-NH₂).

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient assembly of amino acid chains on a solid support. The choice of linker, which tethers the growing peptide to the insoluble resin, is critical in determining the C-terminal functionality of the final peptide. The PAL linker, a derivative of this compound, is an acid-labile linker specifically designed for the synthesis of peptide amides using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Upon cleavage from the PAL resin, a C-terminal amide is generated, a common feature in many biologically active peptides that can enhance stability and receptor binding.

The Fmoc/tBu strategy employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups or the linker. The final step involves treatment with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

Data Presentation

The selection of the appropriate resin and linker system is crucial for maximizing the yield and purity of the synthesized peptide. Below is a summary of expected performance characteristics when using a PAL-linker functionalized resin in comparison to other common resins for peptide amide synthesis.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Key Advantages
PAL Resin Peptides with a C-terminal amide0.3 - 0.870 - 95+Moderate to HighGenerates cleaner crude products for long sequences; Chemically inert linker minimizes side-product formation upon cleavage.
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to HighWidely used and versatile for peptide amide synthesis.
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to HighStandard choice for peptides with a C-terminal acid.

Note: Expected purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps. One study reported that for the loading of the first amino acid, a PAL-PEG-PS resin showed a loading yield of >90%, whereas a Rink amide resin showed a loading yield of only 48% under the same conditions.[1]

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-NH₂) on a PAL-functionalized resin using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-PAL-PEG-PS resin (or similar PAL-functionalized polystyrene resin)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base for coupling: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)

  • Solid-phase synthesis reaction vessel with a frit

  • Shaker or vortexer for mixing

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Fmoc-PAL resin into the reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF using vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

This protocol describes a typical coupling reaction for a single amino acid. This cycle is repeated for each amino acid in the peptide sequence, starting from the C-terminus (Leucine in this case).

  • In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of the coupling reagent (HBTU or HATU) in DMF.

  • Add 6-8 equivalents of DIPEA or NMM to the activation mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

  • After the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

  • Proceed to the next Fmoc deprotection step (Protocol 2) for the addition of the subsequent amino acid.

Order of Amino Acid Coupling for Leu-enkephalin:

  • Fmoc-Leu-OH

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-Gly-OH

  • Fmoc-Tyr(tBu)-OH

Protocol 4: Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) in a well-ventilated fume hood. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form. Allow the precipitation to proceed at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_1 Elongation Cycle Resin Fmoc-PAL Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA/H2O/TIS) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Amide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a peptide amide using a PAL linker.

Signaling Pathway: Leu-enkephalin and the Opioid Receptor

Leu-enkephalin is an endogenous opioid peptide that primarily acts as an agonist at δ-opioid receptors and to a lesser extent at μ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesic and other physiological effects.

Opioid_Signaling cluster_cell Neuron cluster_membrane Cell Membrane Leu_Enk Leu-enkephalin Opioid_Receptor Opioid Receptor (δ or μ) Leu_Enk->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of Leu-enkephalin binding to an opioid receptor.

References

Application Notes and Protocols for the Preparation of c-MET Inhibitors from 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular functions, including proliferation, motility, migration, and invasion.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as mutation, amplification, or protein overexpression, is a known driver in the development and progression of numerous human cancers.[2] This makes c-MET a compelling therapeutic target for the development of novel anticancer agents.

This document provides detailed application notes and protocols for the synthesis of potent c-MET inhibitors, specifically those based on the 6,7-dimethoxyquinazoline (B1622564) and 6,7-dimethoxy-4-anilinoquinoline scaffolds, starting from 2-Amino-4,5-dimethoxybenzoic acid. These compounds have shown significant inhibitory activity against the c-MET kinase and various cancer cell lines.

c-MET Signaling Pathway

The binding of HGF to the c-MET receptor initiates its dimerization and autophosphorylation, which in turn activates a complex network of downstream signaling pathways. The principal cascades include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, all of which are critical for cell growth, survival, and metastasis.[1][2] The inhibitors described herein are designed to interfere with the ATP-binding site of the c-MET kinase, thereby blocking these downstream oncogenic signals.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS STAT3 STAT3 cMET->STAT3 Direct Phosphorylation GAB1 GAB1 cMET->GAB1 Phosphorylates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription GAB1->PI3K HGF HGF HGF->cMET Binds Inhibitor c-MET Inhibitor Inhibitor->cMET Inhibits ATP Binding

Caption: Simplified c-MET Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The overall synthetic strategy involves a two-stage process. First, the starting material, this compound, is cyclized to form a key intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312). This intermediate is then coupled with a substituted aniline (B41778) via nucleophilic aromatic substitution to yield the final c-MET inhibitor.

Synthetic_Workflow Start This compound Cyclization Cyclization (Formamidine Acetate) Start->Cyclization Intermediate1 6,7-Dimethoxyquinazolin-4-ol Cyclization->Intermediate1 Chlorination Chlorination (Thionyl Chloride) Intermediate1->Chlorination Intermediate2 4-Chloro-6,7-dimethoxyquinazoline Chlorination->Intermediate2 Coupling Nucleophilic Aromatic Substitution Intermediate2->Coupling FinalProduct 6,7-Dimethoxy-4-anilinoquinoline c-MET Inhibitor Coupling->FinalProduct Aniline Substituted Aniline Aniline->Coupling

Caption: Synthetic Workflow for c-MET Inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a series of synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives against the c-MET kinase and a panel of human cancer cell lines.

Table 1: In Vitro c-MET Kinase Inhibitory Activity

Compound IDR-Group on Anilino Moietyc-MET IC50 (µM)
12f 4-chlorophenyl> 10
12g 4-bromophenyl0.12 ± 0.02
12n 3-fluoro-4-methoxyphenyl0.030 ± 0.008
12o 2-methoxyphenyl0.09 ± 0.01
12r 3,4-dichlorophenyl0.05 ± 0.01
Cabozantinib (Reference)0.02 ± 0.005

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)MKN-45 (Gastric Cancer)
12f > 50> 50> 50
12g 10.2 ± 1.28.5 ± 0.915.1 ± 1.8
12n 7.3 ± 1.06.1 ± 0.613.4 ± 0.5
12o 9.8 ± 1.17.9 ± 0.814.5 ± 1.3
12r 8.1 ± 0.96.8 ± 0.713.9 ± 1.1
Cabozantinib 5.2 ± 0.64.1 ± 0.59.8 ± 1.0

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol details the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, from this compound.

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4-ol

  • To a dry 250 mL round-bottom flask, add this compound (8.0 g, 0.04 mol) and formamidine (B1211174) acetate (B1210297) (8.4 g, 0.08 mol).

  • Add 100 mL of 2-methoxyethanol (B45455) and reflux the mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • Add 50 mL of saturated sodium bicarbonate solution to adjust the pH to 7-8.

  • Filter the resulting solid, wash the filter cake with a small amount of water, and dry to obtain the crude product.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • In a dry 500 mL round-bottomed flask, place 6,7-dimethoxyquinazolin-4-ol (6.44 g, 0.031 mol).

  • Carefully add 190 mL of thionyl chloride and 3 drops of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and evaporate the excess thionyl chloride under reduced pressure.

  • Slowly add the resulting yellow solid to 100 mL of ice water while stirring continuously.

  • Adjust the pH to approximately 7 with dilute ammonia.

  • Filter the precipitate, wash with water, and dry to yield 4-chloro-6,7-dimethoxyquinazoline.

Protocol 2: Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

This protocol outlines the general procedure for the coupling of 4-chloro-6,7-dimethoxyquinazoline with various substituted anilines.

  • In a suitable flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (5 mmol) and the desired substituted aniline (6 mmol) in 40 mL of isopropanol.

  • Stir the mixture at reflux for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the solid residue by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., CH2Cl2/CH3OH, 10:1) to afford the target compound.

Protocol 3: In Vitro c-MET Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of the synthesized compounds against c-MET kinase.

Kinase_Assay_Workflow Start Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Dispense Dispense Inhibitor and Enzyme to 384-well Plate Start->Dispense Initiate Initiate Reaction (Add Substrate/ATP) Dispense->Initiate Incubate_Reaction Incubate at RT (60 min) Initiate->Incubate_Reaction Stop_Detect Stop Reaction and Detect (Add Eu-Antibody/EDTA) Incubate_Reaction->Stop_Detect Incubate_Detection Incubate at RT (60 min) Stop_Detect->Incubate_Detection Read Read Plate (TR-FRET Reader) Incubate_Detection->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for the c-MET TR-FRET Inhibition Assay.

Materials:

  • Recombinant human c-MET kinase

  • ULight™-poly-GT substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Kinase buffer with 20 mM EDTA)

  • Synthesized inhibitor compounds

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Add 5 µL of diluted c-MET kinase to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture of ULight™-poly-GT substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop/Detection buffer containing the Eu-antibody.

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 5: Western Blot Analysis for c-MET Phosphorylation

This protocol is used to confirm that the synthesized inhibitors block the c-MET signaling pathway within cells by assessing the phosphorylation status of the c-MET receptor.

Materials:

  • Cancer cell line with c-MET expression

  • Synthesized inhibitor compounds

  • Hepatocyte Growth Factor (HGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-MET, anti-total-c-MET, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture the cells and serum-starve them overnight.

  • Pre-treat the cells with the synthesized inhibitors for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-MET phosphorylation.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total c-MET and a loading control to ensure equal protein loading.

References

Synthesis of Novel 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives as Potent Antiamoebic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives, a class of compounds with demonstrated efficacy against Acanthamoeba castellanii, a causative agent of amoebic keratitis and granulomatous amoebic encephalitis. The synthetic route utilizes 2-Amino-4,5-dimethoxybenzoic acid as a key starting material. This application note includes a comprehensive experimental protocol, quantitative data on the antiamoebic activity of synthesized compounds, and visual diagrams of the synthetic pathway and experimental workflow.

Introduction

Amoebic infections, particularly those caused by free-living amoebae like Acanthamoeba castellanii, pose a significant therapeutic challenge due to the parasite's ability to form resistant cysts. The development of novel and effective antiamoebic agents is a critical area of research. Quinazolinone scaffolds are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. This protocol details the synthesis and biological evaluation of 6,7-dimethoxyquinazolin-4(3H)-one derivatives, which have shown promising antiamoebic properties. The dimethoxy substitution pattern on the quinazolinone core is derived from the readily available starting material, this compound.

Synthetic Pathway

The synthesis of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones can be achieved through a one-pot reaction involving this compound, trimethoxymethane (B44869), and various substituted anilines.[1][2][3] This approach offers an efficient route to a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_product Product 2-Amino-4,5-dimethoxybenzoic_acid This compound Reaction_Vessel Reaction Vessel (e.g., Reflux) 2-Amino-4,5-dimethoxybenzoic_acid->Reaction_Vessel Trimethoxymethane Trimethoxymethane Trimethoxymethane->Reaction_Vessel Substituted_Aniline Substituted Aniline (B41778) (Ar-NH2) Substituted_Aniline->Reaction_Vessel Quinazolinone_Derivative 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one Reaction_Vessel->Quinazolinone_Derivative One-pot reaction

Caption: Synthetic route to 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one Derivatives

This protocol is adapted from the one-pot synthesis method described for similar quinazolinone derivatives.[1][2][3]

Materials:

  • This compound

  • Trimethoxymethane

  • Substituted anilines

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux reaction

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add trimethoxymethane (1.2 equivalents) and the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the pure 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiamoebic Activity Assay

The following protocol outlines the general procedure for evaluating the amoebicidal activity of the synthesized compounds against Acanthamoeba castellanii.[1][2][3]

Materials:

  • Acanthamoeba castellanii (T4 genotype) culture

  • PYG medium (peptone-yeast extract-glucose)

  • Synthesized quinazolinone derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Incubator (28°C)

Procedure:

  • Culture A. castellanii trophozoites in PYG medium at 28°C.

  • Harvest the trophozoites and adjust the cell density to 5 x 10⁵ amoebae/mL.

  • Prepare serial dilutions of the synthesized compounds in PYG medium in a 96-well plate. A negative control (DMSO vehicle) and a positive control (e.g., chlorhexidine) should be included.

  • Add the amoeba suspension to each well.

  • Incubate the plates at 28°C for 24 hours.

  • Following incubation, determine the number of viable amoebae in each well using a hemocytometer and trypan blue exclusion assay.

  • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of amoebic growth) for each compound.

Data Presentation

The antiamoebic activity of a library of nineteen 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives was evaluated against Acanthamoeba castellanii. The IC₅₀ values for the most active compounds are summarized in the table below.[1][2][3]

CompoundSubstituent on 3-Aryl RingIC₅₀ (µg/mL) against A. castellanii
1 4-Fluorophenyl58.3 ± 1.2
2 4-Chlorophenyl55.1 ± 0.9
3 4-Bromophenyl52.4 ± 1.5
4 4-Iodophenyl50.7 ± 1.1
6 3-Chlorophenyl60.2 ± 1.8
7 3-Bromophenyl57.9 ± 1.3
8 3-Iodophenyl54.6 ± 1.0
10 2-Chlorophenyl62.5 ± 2.1
11 2-Bromophenyl59.3 ± 1.7
12 2-Iodophenyl56.8 ± 1.4

Data extracted from literature; specific compound numbering corresponds to the source publication.[1][2][3]

Experimental Workflow Visualization

The overall workflow for the synthesis and biological evaluation of the antiamoebic agents is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Start: 2-Amino-4,5- dimethoxybenzoic acid One_Pot_Reaction One-Pot Synthesis (with Trimethoxymethane & Substituted Aniline) Start->One_Pot_Reaction Purification Purification (Recrystallization or Column Chromatography) One_Pot_Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Pure_Compound Pure Quinazolinone Derivative Characterization->Pure_Compound Compound_Screening In Vitro Screening (Amoebicidal Assay) Pure_Compound->Compound_Screening Amoeba_Culture Culture Acanthamoeba castellanii Amoeba_Culture->Compound_Screening Data_Analysis Data Analysis (IC50 Determination) Compound_Screening->Data_Analysis Results Antiamoebic Activity Results Data_Analysis->Results

Caption: Workflow for synthesis and antiamoebic evaluation.

Conclusion

The synthesis of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives from this compound provides a viable pathway for the development of novel antiamoebic agents. The presented protocols offer a clear and reproducible methodology for both the chemical synthesis and the biological evaluation of these compounds. The quantitative data indicates that several derivatives exhibit significant activity against Acanthamoeba castellanii, highlighting the potential of this chemical scaffold for further optimization and development in the pursuit of new treatments for amoebic infections. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these compounds.

References

Application Note: HPLC Analysis for Purity Determination of 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Amino-4,5-dimethoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. The described reverse-phase HPLC method is designed to be simple, accurate, and robust for quantifying this compound and separating it from potential process-related impurities and degradation products.

Introduction

This compound (also known as 4,5-Dimethoxyanthranilic acid or 6-Aminoveratric acid) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The purity of this starting material directly influences the impurity profile of the active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess its purity is essential. This document provides a detailed protocol for a reverse-phase HPLC method suitable for quality control and research environments.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The method utilizes a C18 stationary phase to separate the analyte from non-polar and moderately polar impurities.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with UV-Vis detector
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Program Time (min)
0
15
17
18
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Reagents and Sample Preparation
  • Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (ACS grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard (Purity ≥ 99.5%)

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Data Analysis

The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability should be established before analysis by injecting the standard solution multiple times to ensure the reproducibility of the system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship for purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Bring to Volume sonicate->volume filter Filter Sample Solution (0.45 µm) volume->filter For Sample inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Purity_Calculation cluster_calculation Calculation total_area Total Peak Area (Sum of all peaks) formula Purity (%) = (Main Peak Area / Total Peak Area) * 100 total_area->formula main_peak_area Main Peak Area (this compound) main_peak_area->formula purity_result Purity Result (%) formula->purity_result

Caption: Logical relationship for the calculation of purity from HPLC data.

Conclusion

The HPLC method described in this application note provides a reliable and straightforward approach for determining the purity of this compound. The method is suitable for implementation in quality control laboratories and for researchers in the field of drug development to ensure the quality of this important chemical intermediate. Adherence to this protocol will contribute to the consistency and reliability of synthetic processes and the quality of the final products.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 2-Amino-4,5-dimethoxybenzoic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided experimental procedures, data interpretation, and spectral assignments are intended to serve as a comprehensive guide for researchers working with this compound.

Introduction

This compound, also known as 6-aminoveratric acid, is a substituted anthranilic acid derivative. Its structural characterization is crucial for quality control in synthesis and for its application in various research and development fields, including peptide synthesis. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

A generalized workflow for the NMR analysis is presented below.

G Diagram 1: General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-25 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) in a vial prep1->prep2 prep3 Filter the solution through a pipette with glass wool into a 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the NMR spectrometer prep3->acq1 acq2 Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Apply Fourier transform and phase correction acq4->proc1 proc2 Calibrate chemical shifts using the residual solvent peak or TMS proc1->proc2 proc3 Integrate 1H peaks and perform peak picking for both spectra proc2->proc3 proc4 Assign signals to the molecular structure proc3->proc4

Diagram 1: General NMR Experimental Workflow

2.1. Sample Preparation

For optimal results, follow these steps for sample preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a small vial.[2][3] DMSO-d₆ is a suitable solvent for this compound.[4][5]

  • Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3][6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. NMR Data Acquisition

The following are typical parameters for data acquisition on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16-64 scans[8]

  • Acquisition Time: ~4 seconds[8]

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 45°[8]

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[9]

  • Acquisition Time: ~4 seconds[8]

  • Relaxation Delay: 2 seconds

  • Pulse Program: Standard proton-decoupled pulse sequence.[10]

  • Temperature: 298 K

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Calibrate the chemical shifts. For spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.[11]

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Perform peak picking on both spectra to identify the precise chemical shifts.

Results and Data Interpretation

The following tables summarize the expected chemical shifts for this compound based on spectral data.[4][5]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-3~6.2 - 6.4Singlet1H
H-6~7.0 - 7.2Singlet1H
OCH₃~3.7 - 3.8Singlet3H
OCH₃~3.8 - 3.9Singlet3H
NH₂~5.5 - 6.5 (broad)Singlet2H
COOH~10.0 - 12.0 (broad)Singlet1H

Note: The chemical shifts for the acidic proton (COOH) and amine protons (NH₂) can be broad and may vary depending on concentration and temperature.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)
C-1~110.1
C-2~151.3
C-3~99.3
C-4~152.8
C-5~138.9
C-6~109.8
C=O~169.2
OCH₃~55.4
OCH₃~56.1

Structural Assignments:

The chemical structure with atom numbering for NMR signal assignment is shown below.

Diagram 2: Structure and NMR Assignments

Conclusion

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of this compound. The detailed procedures for sample preparation, data acquisition, and processing, along with the tabulated spectral data, offer a reliable resource for the structural verification and quality assessment of this compound in a research or industrial setting.

References

Application Note: Derivatization of 2-Amino-4,5-dimethoxybenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-dimethoxybenzoic acid is a key intermediate in pharmaceutical synthesis. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which stem from the presence of polar carboxyl and amino functional groups. These groups tend to form intermolecular hydrogen bonds, preventing the molecule from readily entering the gas phase required for GC analysis.[1]

Chemical derivatization is an essential step to overcome these limitations.[2][3] This process modifies the polar functional groups, replacing active hydrogens with non-polar moieties. The resulting derivatives are more volatile, less reactive with the GC column, and exhibit improved chromatographic peak shape and thermal stability, enabling robust and reproducible GC-MS analysis.[1] This application note provides detailed protocols for two common and effective derivatization strategies: one-step silylation and a two-step esterification/acylation process.

Derivatization Strategies

The primary functional groups on this compound that require derivatization are the carboxylic acid (-COOH) and the primary amine (-NH₂). The most suitable methods for these functionalities are silylation and a combination of esterification and acylation.

  • Silylation: This is a common and effective method where active hydrogens on both the amine and carboxylic acid groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The main drawback of this method is its high sensitivity to moisture, which can lead to poor reaction yield and instability of the derivatives.[5]

  • Two-Step Esterification and Acylation: This approach involves two sequential reactions. First, the carboxylic acid group is converted into an ester (e.g., a methyl ester) through esterification.[6][7] Second, the amino group is acylated, often using a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA).[7][8] This two-step method can produce very stable derivatives with excellent chromatographic properties and enhanced detector sensitivity, particularly for electron capture detection (ECD) or negative chemical ionization (NCI-MS).[2][3]

Experimental Protocols & Data

Overall Experimental Workflow

The general workflow for the derivatization and analysis of this compound is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Aliquot B 2. Solvent Evaporation (Dry down sample completely) A->B C 3. Add Reagent(s) (e.g., BSTFA or Esterification/Acylation reagents) B->C D 4. Reaction Incubation (Heat as required) C->D E 5. Sample Dilution (If necessary) D->E F 6. GC-MS Injection E->F G 7. Data Acquisition & Processing F->G Reaction cluster_reactants Reactants cluster_products Products Analyte This compound Product Di-TMS Derivative (Volatile & Thermally Stable) Analyte->Product Reaction at 70-80°C Reagent BSTFA + TMCS (Silylating Agent) Reagent->Product Byproduct Byproducts

References

Application Notes and Protocols for the Scale-Up Synthesis of Quinazolinones from 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a key intermediate in pharmaceutical development, from 2-Amino-4,5-dimethoxybenzoic acid. The provided methodologies are based on established chemical syntheses and are intended to be a guide for laboratory and pilot-plant scale production.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The efficient and scalable synthesis of these compounds is crucial for the advancement of new therapeutic agents. This document outlines a robust and reproducible method for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one, a common precursor for various bioactive molecules. The synthesis involves the cyclocondensation of this compound with formamide (B127407).

Reaction Scheme

The overall reaction for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one is depicted below. This reaction is a variation of the Niementowski quinazoline (B50416) synthesis.

Caption: Reaction scheme for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • This compound

    • Formamide

  • Solvents:

  • Equipment:

    • Reaction vessel equipped with mechanical stirrer, thermometer, and reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Vacuum oven

Protocol 1: Laboratory Scale Synthesis (up to 50 g)

This protocol is adapted from a known procedure for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.[1]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (e.g., 29.6 g, 0.15 mol) and formamide (e.g., 24 mL, 0.6 mol).

  • Reaction Conditions: Vigorously stir the mixture under a nitrogen atmosphere. Heat the reaction mixture to 145°C for 4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to below 100°C. Slowly add water (e.g., 120 mL) to the reaction mixture with stirring to precipitate the product.

  • Purification: Filter the solid product using a Buchner funnel and wash sequentially with cold water (e.g., 2 x 20 mL) and hexane (e.g., 2 x 20 mL).[1]

  • Drying: Dry the purified solid in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Scale-Up Considerations and Recommendations

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: The reaction is endothermic initially, but the cyclization can be exothermic. Ensure the reaction vessel has adequate heat transfer capabilities to maintain a stable temperature. For larger scales, a jacketed reactor with a circulating thermal fluid is recommended. The optimal temperature range is typically between 130-160°C.[2]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating. Use a powerful overhead stirrer with an appropriate impeller design for the vessel size.

  • Reagent Addition: For larger batches, the addition of formamide can be done portion-wise or via a dropping funnel to control the initial reaction rate.

  • Off-Gassing: The reaction may evolve ammonia (B1221849) and carbon monoxide, especially at higher temperatures.[2] Ensure the reaction is conducted in a well-ventilated area or fume hood, and consider a gas scrubber for large-scale production.

  • Purification: On a larger scale, the product can be isolated by centrifugation followed by washing with appropriate solvents. Recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) can be employed for further purification if required.[2][3]

Data Presentation

The following table summarizes the quantitative data for the laboratory-scale synthesis.

ParameterValueReference
Starting Material
This compound29.6 g (0.15 mol)[1]
Reagent
Formamide24 mL (0.6 mol)[1]
Reaction Conditions
Temperature145°C[1]
Reaction Time4 hours[1]
Product
6,7-dimethoxyquinazolin-4(3H)-one12.5 g[1]
Yield 40%[1]
Melting Point 295-296°C[1]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

experimental_workflow start Start setup Reaction Setup: - Charge this compound and formamide into the reactor start->setup reaction Reaction: - Heat to 145°C for 4 hours - Monitor by TLC/HPLC setup->reaction workup Work-up: - Cool the reaction mixture - Add water to precipitate the product reaction->workup isolation Isolation: - Filter the solid product workup->isolation purification Purification: - Wash with cold water and hexane isolation->purification drying Drying: - Dry under vacuum purification->drying end End Product: 6,7-dimethoxyquinazolin-4(3H)-one drying->end

Caption: Experimental workflow for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

troubleshooting_workflow cluster_problems Potential Issues cluster_causes Possible Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp side_reactions Side Reactions low_yield->side_reactions impurities Presence of Impurities impurities->incomplete_reaction impurities->side_reactions extend_time Extend Reaction Time incomplete_reaction->extend_time optimize_temp Optimize Temperature (130-160°C) incomplete_reaction->optimize_temp suboptimal_temp->optimize_temp side_reactions->optimize_temp recrystallize Recrystallize from Ethanol/Methanol side_reactions->recrystallize chromatography Column Chromatography side_reactions->chromatography

References

Troubleshooting & Optimization

Navigating the Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 6,7-dimethoxy-4(3H)-quinazolinone synthesized from 2-Amino-4,5-dimethoxybenzoic acid. This quinazolinone core is a vital intermediate in the synthesis of several pharmaceuticals, including the targeted cancer therapy, Gefitinib. This guide offers detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to streamline your synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when reacting this compound with formamide (B127407). What are the common causes and how can I improve it?

Low yields in the Niementowski quinazoline (B50416) synthesis are a frequent issue.[1][2] Several factors could be contributing to this problem:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient temperature or reaction time.

  • Suboptimal Reagent Ratio: The ratio of this compound to the cyclizing agent (e.g., formamide) is critical. An excess of the cyclizing agent is often required.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: Prolonged exposure to high temperatures can lead to the degradation of the product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While a patent suggests a reaction temperature of 145°C for 4 hours with formamide yields 40% of the product, another indicates that heating to 170-180°C with formamide and ammonium (B1175870) formate (B1220265) for 3-4 hours can achieve a 90% yield. Carefully increasing the temperature while monitoring the reaction by TLC can significantly improve the yield.

  • Adjust Reagent Stoichiometry: Ensure an adequate excess of formamide is used. A molar ratio of 1:4 (acid to formamide) has been reported.

  • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in Niementowski reactions.[1][2]

  • Purification Strategy: Ensure your workup and purification procedures are optimized to minimize product loss. The product can be precipitated by adding water to the cooled reaction mixture and then washed with cold water and a non-polar solvent like hexane.

Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?

The formation of dark, polymeric byproducts is common in high-temperature condensation reactions. This is often due to the decomposition of the starting materials or the product. The electron-rich nature of the this compound, due to the two methoxy (B1213986) groups, can also make it more susceptible to oxidation and side reactions at elevated temperatures.

Mitigation Strategies:

  • Lower Reaction Temperature and Time: If possible, reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Use of Additives: The addition of ammonium formate can sometimes lead to cleaner reactions and higher yields at lower temperatures.

Q3: Is the direct cyclization with formamide the only way to synthesize 6,7-dimethoxy-4(3H)-quinazolinone from this compound?

No, an alternative two-step approach involves the initial formation of a benzoxazinone (B8607429) intermediate. This can be achieved by reacting this compound with an anhydride (B1165640) (e.g., acetic anhydride). The resulting 2-methyl-6,7-dimethoxy-3,1-benzoxazin-4-one can then be reacted with an amine source to form the desired quinazolinone. This method can sometimes provide better overall yields and purity.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone under various conditions. This data can be used to guide the optimization of your experimental setup.

Table 1: One-Pot Synthesis via Niementowski Reaction

Starting MaterialReagent(s)Temperature (°C)Time (h)Yield (%)Reference
This compoundFormamide145440
2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acidFormamide, Ammonium Formate170-1803-490

Table 2: Alternative Reagents and Conditions for Quinazolinone Synthesis

Starting MaterialReagent(s)ConditionsYield (%)Reference
Substituted Anthranilic AcidVilsmeier Reagent (DMF/POCl₃), Primary Aromatic AminesMicrowave Irradiation (2-4 min)Good[3]
Anthranilic AcidFormamideMicrowave (60W), 20 minImproved[2]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxy-4(3H)-quinazolinone via Niementowski Reaction

Materials:

  • This compound

  • Formamide

  • Water

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamide (4.0 eq).

  • Stir the mixture vigorously under a nitrogen atmosphere.

  • Heat the reaction mixture to 145°C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Filter the solid product and wash sequentially with cold water and hexane.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one Intermediate

Materials:

  • This compound

  • Acetic Anhydride

  • Water

Procedure:

  • Dissolve this compound in boiling acetic anhydride.

  • Maintain the reaction at boiling for 5 hours.

  • Cool the reaction mixture in a refrigerator for 24 hours to allow for precipitation.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the product from ethyl alcohol to obtain pure 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one.

Visualizing the Workflow and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine this compound and Formamide heat Heat under Nitrogen at 145-180°C start->heat monitor Monitor by TLC (4-5 hours) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate with Water cool->precipitate filter_wash Filter and Wash (Water, Hexane) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product 6,7-dimethoxy-4(3H)-quinazolinone dry->product

Caption: Experimental workflow for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone.

troubleshooting_yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc check_product Check Product Appearance start->check_product incomplete_reaction Incomplete Reaction: - Increase Temperature - Increase Reaction Time - Use Microwave Synthesis check_tlc->incomplete_reaction Starting material remains side_products Side Products/Decomposition: - Lower Temperature - Use Inert Atmosphere - Optimize Reagent Ratio check_tlc->side_products Multiple spots/streaking check_product->side_products Dark/tarry product purification_loss Purification Loss: - Optimize Workup pH - Ensure Complete Precipitation - Check Solvent Polarity for Washing check_product->purification_loss Low isolated solid final_product Improved Yield incomplete_reaction->final_product Implement Changes side_products->final_product Implement Changes purification_loss->final_product Implement Changes

Caption: Troubleshooting guide for low yield in quinazoline synthesis.

References

common side reactions with 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Amino-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4,5-dimethoxyanthranilic acid, is a substituted benzoic acid derivative.[1] It serves as a crucial intermediate and building block in organic synthesis.[1] Its primary applications are in the pharmaceutical industry as a precursor for the synthesis of quinazolines, quinazolinones, and other heterocyclic compounds, which are scaffolds in drug discovery for developing novel therapeutic agents.[1][2] It is also used in the synthesis of agrochemicals and dyestuffs.

Q2: What are the general handling and storage recommendations for this compound?

It is recommended to store this compound in a cool, dry place in a tightly sealed container. The compound may be sensitive to air and light, so protection from prolonged exposure is advisable. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: What are the expected solubility properties of this compound?

This compound is generally soluble in methanol (B129727) and water.[3] Its solubility in aqueous solutions is pH-dependent; as a carboxylic acid, it will be more soluble in its ionized, salt form at a higher pH.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and use of this compound.

Synthesis of this compound

The most common synthetic route to this compound is the reduction of 4,5-dimethoxy-2-nitrobenzoic acid.

Problem 1: Low yield or incomplete conversion of the nitro group.

  • Possible Cause: Inefficient reduction. The choice of reducing agent and reaction conditions are critical for a complete conversion.

  • Suggested Solutions:

    • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. Use appropriate pressure and temperature. The reaction product itself can sometimes inhibit the catalyst by adsorbing to its surface, so ensuring efficient stirring is important.[4]

    • Chemical Reduction (e.g., Sodium Dithionite): Sodium dithionite (B78146) is an effective reducing agent for aromatic nitro groups.[5][6][7] Ensure the reaction medium is basic (pH 8-9) to facilitate the reduction.[8] The reaction with dithionite can produce acidic byproducts, so maintaining the pH is crucial.[5][6]

Problem 2: Presence of a hydroxylamino intermediate impurity.

  • Possible Cause: Incomplete reduction of the nitro group can lead to the formation of the corresponding hydroxylamino derivative (2-hydroxylamino-4,5-dimethoxybenzoic acid).[9][10] The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates.

  • Suggested Solutions:

    • Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure the complete disappearance of the starting material and any intermediates.

    • Extended Reaction Time or Increased Reagent: If the hydroxylamino intermediate is detected, extending the reaction time or adding a slight excess of the reducing agent may drive the reaction to completion.

Problem 3: Formation of a decarboxylated byproduct.

  • Possible Cause: Decarboxylation of aminobenzoic acids can occur under acidic conditions.[11] While the reduction of the nitro group is often carried out under neutral or basic conditions, subsequent workup steps involving acidification could potentially lead to the loss of the carboxylic acid group.

  • Suggested Solutions:

    • Careful pH Control: During the workup and purification, avoid strongly acidic conditions or prolonged exposure to acid. When acidifying to precipitate the product, do so cautiously and at a low temperature.

    • Purification: If the decarboxylated byproduct is formed, it can likely be separated by recrystallization or column chromatography due to the difference in polarity.

Use of this compound in Subsequent Reactions

Problem 4: Side reactions during acylation or amide bond formation.

  • Possible Cause: Anthranilic acid derivatives can sometimes undergo side reactions during amide coupling. Intramolecular cyclization to form benzoxazinones can be a competing reaction, especially when using activating agents like acetic anhydride.[12][13]

  • Suggested Solutions:

    • Choice of Coupling Reagents: Use milder coupling reagents that are less likely to promote side reactions.

    • Reaction Conditions: Control the reaction temperature and stoichiometry of reagents carefully. The use of a non-nucleophilic base can be beneficial.

Problem 5: Dimerization of the anthranilic acid derivative.

  • Possible Cause: N-aryl anthranilic acids have been shown to form dimeric structures in the solid state.[3] While less common in solution, intermolecular reactions leading to dimerization could occur under certain conditions, particularly at high concentrations or temperatures.

  • Suggested Solutions:

    • Use of Dilute Conditions: Performing the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

    • Protection of Functional Groups: If dimerization is a persistent issue, consider protecting the amino group before carrying out the desired reaction.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzoic acid.[14]

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (B78521) (KOH)

  • 10% Palladium on carbon (Pd/C)

  • Glacial acetic acid

  • Ice water

  • Methanol

Procedure:

  • A solution of KOH in ice water is prepared.

  • Methyl-4,5-dimethoxy-2-nitrobenzoate is added to the KOH solution, and the resulting suspension is heated (e.g., to 70°C) until the reaction is complete, as monitored by HPLC.

  • The solution is cooled to room temperature, and the pH is adjusted to approximately 6.6 with glacial acetic acid.

  • The resulting suspension is hydrogenated in the presence of 10% Pd/C at elevated temperature (e.g., 50°C) and pressure (e.g., 3.5 bar) until hydrogen uptake ceases.

  • The catalyst is removed by filtration.

  • The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere.

  • The resulting suspension is stirred at room temperature, then cooled to 5°C.

  • The product is collected by filtration, washed with ice water, and dried under vacuum.

Data Presentation

ParameterValue/ConditionReference
Synthesis via Hydrogenation
Starting MaterialMethyl-4,5-dimethoxy-2-nitrobenzoate[14]
BasePotassium hydroxide[14]
Catalyst10% Pd/C[14]
Hydrogenation Temperature50°C[14]
Hydrogenation Pressure3.5 bar[14]
Precipitation pH5.1[14]
Potential Side Reactions
Incomplete ReductionFormation of 2-hydroxylamino-4,5-dimethoxybenzoic acid[9][10]
DecarboxylationLoss of CO2 under acidic conditions[11]
DimerizationPotential intermolecular reaction[3]

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_hydrolysis Saponification cluster_reduction Reduction cluster_workup Workup and Isolation start Methyl-4,5-dimethoxy-2-nitrobenzoate step1 Dissolve in aq. KOH start->step1 step2 Heat to 70°C step1->step2 step3 Cool and adjust pH to 6.6 step2->step3 HPLC monitoring step4 Hydrogenate with 10% Pd/C at 50°C, 3.5 bar step3->step4 step5 Filter to remove catalyst step4->step5 step6 Adjust pH to 5.1 with acetic acid step5->step6 step7 Stir, cool to 5°C, and filter step6->step7 step8 Wash with ice water and dry step7->step8 end This compound step8->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Incomplete Nitro Group Reduction

G Troubleshooting Incomplete Nitro Reduction start Incomplete reaction detected (TLC/LC-MS) q1 Is the hydroxylamino intermediate present? start->q1 a1_yes Extend reaction time or add more reducing agent q1->a1_yes Yes a1_no Is the starting material still present? q1->a1_no No end Re-evaluate reaction conditions a1_yes->end q2 Using catalytic hydrogenation? a1_no->q2 a2_yes Check catalyst activity. Consider fresh catalyst. q2->a2_yes Yes a2_no Using chemical reductant? q2->a2_no No a2_yes->end a3_yes Verify reagent quality and stoichiometry. Check pH if applicable. a2_no->a3_yes Yes a3_yes->end

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

Potential Side Reaction Pathway: Incomplete Reduction

G Incomplete Reduction of Nitro Group start 4,5-Dimethoxy-2-nitrobenzoic acid (Starting Material) intermediate1 Nitroso Intermediate start->intermediate1 + 2e-, + 2H+ intermediate2 2-Hydroxylamino-4,5-dimethoxybenzoic acid (Potential Impurity) intermediate1->intermediate2 + 2e-, + 2H+ end This compound (Desired Product) intermediate2->end + 2e-, + 2H+

Caption: Stepwise reduction of the nitro group and potential impurity.

References

Technical Support Center: Purification of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-4,5-dimethoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the reduction of a nitro group. Therefore, a primary impurity is often the unreacted starting material, 4,5-dimethoxy-2-nitrobenzoic acid. Other potential impurities include byproducts from the reduction reaction and residual reagents such as palladium catalyst or salts from pH adjustments.

Q2: My purified this compound is discolored (e.g., brown or tan). What is the cause and how can I fix it?

A2: Discoloration in aminobenzoic acids is often due to the oxidation of the amino group, which can form colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating steps. To remove the colored impurities, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: I am having trouble with my compound "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Consider using a different solvent system.

Q4: No crystals are forming even after my solution has cooled. What are the next steps?

A4: A lack of crystal formation is usually due to either the solution being too dilute or the compound being highly soluble in the chosen solvent at low temperatures. To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Cool to a lower temperature: If cooling in an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures.

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds like this compound derivatives. The key is to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Suggested Starting Solvents for Recrystallization Screening:

Solvent SystemRationale
WaterThe compound has some water solubility, and the presence of the polar amino and carboxylic acid groups makes this a good starting point, especially for acidic derivatives.
Ethanol/Water or Methanol (B129727)/WaterA mixed solvent system can be effective. Dissolve the compound in the alcohol and add hot water dropwise until the solution becomes cloudy, then add a few drops of alcohol to clarify before cooling.
Ethyl Acetate (B1210297)/Hexane (B92381)For less polar derivatives, dissolving in ethyl acetate and adding hexane as an anti-solvent can induce crystallization.
AcetonitrileThe compound is slightly soluble in acetonitrile, which could make it a suitable solvent for recrystallization.

Experimental Protocol: General Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Troubleshooting Recrystallization Flowchart

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Compound 'oils out'? cool->oiling_out crystals_form Crystals form? colored_crystals Crystals are colored? crystals_form->colored_crystals Yes end_success Pure crystals obtained crystals_form->end_success Yes, and not colored induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat solution, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low yield? colored_crystals->low_yield No use_charcoal Redissolve and treat with activated charcoal colored_crystals->use_charcoal Yes low_yield->end_success No check_mother_liquor Check mother liquor for product, concentrate and recrystallize again low_yield->check_mother_liquor Yes end_fail Re-evaluate solvent/method induce_crystallization->cool induce_crystallization->end_fail Still no crystals reheat_add_solvent->cool use_charcoal->dissolve check_mother_liquor->end_success

A flowchart for troubleshooting common recrystallization issues.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound derivatives, both normal-phase (silica gel) and reversed-phase chromatography can be effective.

Challenges with Aminobenzoic Acids on Silica (B1680970) Gel:

Aromatic amines can exhibit strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel. This can lead to:

  • Tailing peaks: Broad, asymmetrical peaks that reduce separation efficiency.

  • Irreversible adsorption: The compound may not elute from the column at all.

  • Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.

Troubleshooting Normal-Phase (Silica Gel) Chromatography:

  • Problem: Significant peak tailing.

    • Solution: Add a small amount of a basic modifier to the mobile phase. Triethylamine (B128534) (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Problem: Compound does not move from the baseline.

    • Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is not sufficient, a more polar solvent like methanol can be added to the ethyl acetate.

  • Problem: Poor separation of closely related impurities.

    • Solution: Try a different solvent system. Sometimes a less polar but more selective solvent like dichloromethane (B109758) can provide better separation than ethyl acetate. A shallow gradient elution can also improve resolution.

Experimental Protocol: Normal-Phase Column Chromatography (Starting Point)

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a gradient of ethyl acetate in hexane.

    • Initial Elution: 10-20% Ethyl Acetate in Hexane.

    • Gradient: Gradually increase to 50-100% Ethyl Acetate.

    • Modifier: Add 0.5% triethylamine to the mobile phase to improve peak shape.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.

Reversed-Phase Chromatography:

Reversed-phase chromatography is an excellent alternative, especially for more polar derivatives.

Experimental Protocol: Reversed-Phase HPLC (Starting Point)

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent.

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate the amino group and improve peak shape.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. For example, a gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: UV detection, typically at 254 nm or 280 nm.

Purification Strategy Workflow

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% final_product Pure Product purity_check1->final_product Purity > 98% purity_check2 Check Purity of Fractions column_chromatography->purity_check2 combine_fractions Combine Pure Fractions purity_check2->combine_fractions Pure Fractions Identified further_purification Further Purification Needed purity_check2->further_purification No Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent evaporate_solvent->final_product

Navigating Solubility Challenges with 2-Amino-4,5-dimethoxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Amino-4,5-dimethoxybenzoic acid in various chemical reactions. This resource is designed to assist researchers in overcoming experimental hurdles related to the compound's limited solubility, ensuring smoother and more efficient synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a crystalline powder that is soluble in methanol (B129727) and water.[1] It is reported to be slightly soluble in acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1] Due to the presence of both an acidic carboxylic group and a basic amino group, its solubility is expected to be highly dependent on the pH of the solution.

Q2: I am struggling to dissolve this compound in my reaction solvent. What are my immediate options?

When facing solubility issues, consider the following immediate strategies:

  • Solvent Selection: If your reaction conditions permit, switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), as these are generally good solvents for a wide range of organic compounds.[2]

  • Gentle Heating: Increasing the temperature of the solvent can significantly improve the solubility of most solid compounds.[3][4] However, it is crucial to ensure that the compound and other reactants are stable at elevated temperatures.

  • Use of Co-solvents: Adding a small amount of a co-solvent in which the compound is more soluble can enhance the overall solvating power of the reaction medium.[5][6][7][8]

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment can be a very effective technique. The molecule possesses both a carboxylic acid and an amino group, making its solubility pH-dependent.

  • In acidic conditions (low pH): The amino group will be protonated to form a more soluble ammonium (B1175870) salt.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.

Care must be taken to ensure that the resulting pH is compatible with your desired reaction and the stability of other reagents.

Q4: Is salt formation a viable strategy to permanently improve the solubility of this compound for future use?

Absolutely. Converting the acidic or basic functional groups of this compound into a salt is a common and effective method to increase aqueous solubility and dissolution rates.[3][9][10][11][12] This can be particularly useful for preparing stock solutions or for reactions in aqueous or protic solvents.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues during reactions with this compound.

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

Below is a workflow to systematically address this issue.

Solubility_Troubleshooting start Start: Incomplete Dissolution solvent_check Is the solvent appropriate? (Consider polarity) start->solvent_check heating Apply Gentle Heating (e.g., 40-60°C) solvent_check->heating Yes cosolvent Add a Co-solvent (e.g., DMF, DMSO) solvent_check->cosolvent No heating->cosolvent Still Insoluble success Success: Compound Dissolved heating->success Soluble ph_adjust Adjust pH (if reaction tolerates) cosolvent->ph_adjust Still Insoluble cosolvent->success Soluble salt_formation Consider Salt Formation (for stock solutions) ph_adjust->salt_formation Still Insoluble ph_adjust->success Soluble salt_formation->success Soluble fail Re-evaluate Reaction Strategy salt_formation->fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

SolventPolarity IndexExpected SolubilityRationale/Notes
Water10.2Soluble[1]The presence of polar amino and carboxylic acid groups allows for hydrogen bonding with water. Solubility is pH-dependent.
Methanol5.1Soluble[1]A polar protic solvent that can effectively solvate both the polar functional groups and the aromatic ring.
Ethanol4.3Moderately SolubleSimilar to methanol, but its slightly lower polarity might result in reduced solubility compared to methanol.
N,N-Dimethylformamide (DMF)6.4Likely SolubleA polar aprotic solvent commonly used in peptide synthesis and other reactions involving amino acids.[2]
Dimethyl Sulfoxide (DMSO)7.2Slightly Soluble[1]A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[2]
Acetonitrile5.8Slightly Soluble[1]A polar aprotic solvent, but may be less effective than DMF or DMSO for this compound.
Tetrahydrofuran (THF)4.0Sparingly SolubleA less polar ether solvent, likely to be a poor choice for dissolving this polar compound.
Dichloromethane (DCM)3.1InsolubleA nonpolar solvent, not suitable for dissolving polar amino acids.
Toluene2.4InsolubleA nonpolar aromatic solvent, unlikely to dissolve the compound.

Experimental Protocols

The following are detailed methodologies for key experiments and techniques to overcome the solubility challenges of this compound.

Protocol 1: General Amidation Reaction with Improved Solubility

This protocol describes a general procedure for an amidation reaction, incorporating techniques to manage the poor solubility of this compound.

Amidation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents 1. Add this compound and coupling agent (e.g., HATU) to flask. solvent 2. Add anhydrous DMF. reagents->solvent stir 3. Stir at RT. If insoluble, gently heat to 40-50°C. solvent->stir base 4. Add base (e.g., DIPEA). stir->base amine 5. Add amine. base->amine monitor 6. Monitor reaction by TLC/LC-MS. amine->monitor quench 7. Quench reaction. monitor->quench extract 8. Perform aqueous work-up. quench->extract purify 9. Purify by chromatography. extract->purify

Caption: Experimental workflow for an amidation reaction.

Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq).

  • Solubilization: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature.

  • Heating (if necessary): If the solid does not dissolve completely, gently warm the mixture to 40-50°C with continuous stirring until a clear solution is obtained. Allow the solution to cool to the desired reaction temperature before proceeding.

  • Reaction Initiation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture, followed by the dropwise addition of the amine reactant (1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and perform a standard aqueous work-up. The crude product can then be purified by column chromatography.

Protocol 2: In-situ Salt Formation for Enhanced Aqueous Solubility

This protocol details the formation of a salt of this compound to create a more soluble species for subsequent reactions in aqueous or protic media.

Methodology:

  • Suspension: Suspend this compound in the desired aqueous or alcoholic solvent at room temperature.

  • Base Addition: Slowly add a solution of a suitable base (e.g., 1M Sodium Hydroxide or a non-nucleophilic organic base like Triethylamine) dropwise while stirring vigorously.

  • Dissolution: Continue adding the base until the solid completely dissolves, indicating the formation of the soluble carboxylate salt.

  • pH Adjustment (Optional): If necessary for the subsequent reaction, carefully adjust the pH of the solution using a suitable acid. Be aware that lowering the pH significantly may cause the free acid to precipitate out of the solution.

  • Reaction: The resulting solution containing the soluble salt can then be used directly in the intended reaction.

By understanding the solubility characteristics of this compound and employing these troubleshooting strategies and protocols, researchers can effectively overcome the challenges posed by its limited solubility and successfully incorporate it into their synthetic workflows.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves the reduction of a nitro group from a precursor, such as 4,5-dimethoxy-2-nitrobenzoic acid or its methyl ester. A common approach is the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters include reaction temperature, pressure during hydrogenation, and precise pH control during the workup stages to ensure optimal precipitation of the product and minimize impurities.

Q3: Why is an inert gas atmosphere important during certain steps?

A3: An inert gas atmosphere is crucial during the pH adjustment and product isolation phases to prevent oxidation of the amino group in the final product, which can lead to colored impurities and reduced yield.[1][2]

Q4: What are the typical solvents used in this synthesis?

A4: Water is commonly used as a solvent for the hydrogenation step, particularly when starting from the salt of the nitro-precursor.[1][2] Methanol has also been reported as a solvent for similar reductions.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete hydrogenation of the nitro group.- Product loss during workup and filtration.- Suboptimal pH for product precipitation.- Ensure the catalyst is active and used in the correct amount.- Monitor the reaction for completion using techniques like HPLC or TLC.[1][2][3]- Carefully control the pH to 5.1 for maximal precipitation.[1][2]- Ensure the final wash is with ice-cold water to minimize product dissolution.[1][2]
Product is Colored (Not off-white/light gray) - Oxidation of the amino group.- Presence of residual starting material or intermediates.- Maintain an inert atmosphere during pH adjustment and filtration.[1][2]- Ensure complete hydrogenation of the nitro group.- Consider recrystallization of the crude product for purification.
Reaction Stalls (Hydrogen uptake ceases prematurely) - Catalyst deactivation.- Insufficient hydrogen pressure.- Use fresh, high-quality catalyst.- Ensure the reaction setup is properly sealed and maintains the target pressure (e.g., 3.5 bar).[1][2]
Difficulty in Filtering the Product - Very fine particle size of the precipitate.- Allow for sufficient stirring time at both room temperature and cooled conditions (e.g., 5 °C) to encourage crystal growth before filtration.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from methyl-4,5-dimethoxy-2-nitrobenzoate.[1][2]

Step 1: Saponification of the Methyl Ester

  • Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water.

  • Add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The suspension will initially be green.

  • Heat the mixture to 70 °C, at which point the solution will turn dark red.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Adjust the pH to 6.6 with approximately 34.6 g of glacial acetic acid.

Step 2: Catalytic Hydrogenation

  • Charge a suitable reactor with the red suspension from the previous step.

  • Add 1 g of 10% Pd/C catalyst.

  • Pressurize the reactor with hydrogen to 3.5 bar and heat to 50 °C.

  • Maintain these conditions until hydrogen uptake ceases.

Step 3: Product Isolation

  • Cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with approximately 31.82 g of glacial acetic acid. A light green suspension should form.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the suspension to 5 °C and continue stirring for another 30 minutes.

  • Filter the product and wash the solid with two portions of 125 ml of ice water.

  • Dry the product in a vacuum oven at 55 °C for 12 hours. This should yield a light gray crystalline solid.

Quantitative Data Summary

ParameterValueReference
Starting MaterialMethyl-4,5-dimethoxy-2-nitrobenzoate[1][2]
Yield83%[1][2]
Hydrogenation Temperature50 °C[1][2]
Hydrogenation Pressure3.5 bar[1][2]
Final Product pH5.1[1][2]
Drying Temperature55 °C[1][2]

Visualizations

G Experimental Workflow for Synthesis cluster_0 Saponification cluster_1 Hydrogenation cluster_2 Product Isolation A Dissolve KOH in ice water B Add methyl-4,5-dimethoxy-2-nitrobenzoate A->B C Heat to 70°C B->C D Cool and adjust pH to 6.6 C->D E Add 10% Pd/C catalyst D->E F Heat to 50°C under 3.5 bar H2 E->F G Filter catalyst F->G H Adjust pH to 5.1 under inert gas G->H I Stir at RT, then 5°C H->I J Filter and wash with ice water I->J K Dry at 55°C in vacuum oven J->K G Troubleshooting Logic Start Experiment Outcome LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? LowYield->ColoredProduct No CheckPurity Check for incomplete reaction (TLC/HPLC) Verify precipitation pH LowYield->CheckPurity Yes ReactionStall Reaction Stalled? ColoredProduct->ReactionStall No CheckOxidation Ensure inert atmosphere during workup Consider recrystallization ColoredProduct->CheckOxidation Yes Success Successful Synthesis ReactionStall->Success No CheckCatalyst Check catalyst activity Verify H2 pressure ReactionStall->CheckCatalyst Yes CheckPurity->ColoredProduct CheckOxidation->ReactionStall CheckCatalyst->Success

References

preventing oxidation of 2-Amino-4,5-dimethoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to brown. What is the likely cause?

A1: The color change from off-white/beige to brown is a common indicator of oxidation. This compound is susceptible to air oxidation, a process that can be accelerated by exposure to light, heat, and humidity. The aromatic amine and electron-rich methoxy (B1213986) groups on the benzene (B151609) ring make the molecule prone to oxidation, leading to the formation of colored degradation products.

Q2: What are the ideal storage conditions to minimize the oxidation of this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and moisture.[1][2][3][4] The recommended storage conditions are summarized in the table below.

Q3: Can I use an antioxidant to prevent the oxidation of this compound?

A3: Yes, incorporating a suitable antioxidant can effectively inhibit the free-radical autoxidation process. For aromatic amines, a common and effective antioxidant is Butylated Hydroxytoluene (BHT).[5] It is a phenolic antioxidant that acts as a free radical scavenger.

Q4: How can I confirm if my sample of this compound has degraded?

A4: The purity of your sample and the presence of oxidation products can be assessed using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for quantitative analysis. The appearance of new peaks or a decrease in the peak area of the main compound in the chromatogram indicates degradation.

Q5: What are the potential degradation products of this compound oxidation?

A5: The primary oxidation of the aromatic amine can lead to the formation of corresponding nitroso and nitro derivatives, as well as colored polymeric materials. The exact nature of the degradation products can be complex and depends on the specific storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Material (White/Beige to Brown) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Store at the recommended temperature.
Appearance of New Peaks in HPLC Analysis Sample degradation has occurred.Prepare fresh samples for analysis. Review storage conditions of the stock material. If degradation is suspected in solution, prepare fresh solutions before use and protect them from light.
Precipitation or Insolubility in Solvents Formation of insoluble polymeric byproducts due to advanced degradation.Filter the solution before use. For critical applications, consider purifying the this compound by recrystallization. Implement stricter storage protocols to prevent further degradation.[5]
Inconsistent Experimental Results Degradation of the starting material is leading to variable purity.Re-analyze the purity of the this compound stock before each use. If significant degradation is observed, use a fresh batch of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C or as specified by the supplier.[6]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation by excluding atmospheric oxygen.
Light Protection from light (Amber vial or stored in the dark).[4]Minimizes light-catalyzed degradation.
Container Tightly sealed container.[1][2][3]Prevents exposure to moisture and atmospheric gases.

Table 2: Example Data from a Forced Degradation Study of this compound (Hypothetical Data)

This table illustrates the type of data that would be generated from a forced degradation study to assess the stability of the compound under various stress conditions.

Stress Condition Duration % Assay of this compound % Total Impurities Appearance of Solution
Control (in Methanol)24 hours99.8%0.2%Colorless
0.1 M HCl at 60°C24 hours99.5%0.5%Colorless
0.1 M NaOH at 60°C24 hours98.2%1.8%Pale Yellow
3% H₂O₂ at RT24 hours85.3%14.7%Brown
Heat (60°C)24 hours99.1%0.9%Colorless
Photostability (ICH Q1B)24 hours96.5%3.5%Light Brown

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep it at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep it at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified duration, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose HPLC method for the analysis of this compound and its potential degradation products.

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

A This compound (Stable) B Oxidized Intermediates (e.g., Radicals, Nitroso) A->B C Colored Degradation Products (e.g., Polymers, Nitro) B->C

Caption: Oxidation pathway of this compound.

start Start: Sample of This compound prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Evaluate Data: - % Assay - % Impurities - Peak Purity hplc->data end End: Determine Stability Profile data->end ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation BHT BHT (ArOH) ArO BHT Radical (ArO•) (Stabilized) BHT->ArO

References

Technical Support Center: Alternative Catalysts for Reactions with 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions involving 2-Amino-4,5-dimethoxybenzoic acid.

Section 1: Amide Bond Formation (Amidation)

This compound can be challenging in amide coupling reactions due to the electronic properties of its substituents. The amino group's nucleophilicity is reduced by the electron-withdrawing carboxylic acid, while the electron-donating methoxy (B1213986) groups can influence reactivity. Low yield is a common issue.[1][2] This section explores alternative catalytic systems and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Several factors can contribute to poor yields in this specific coupling:

  • Low Nucleophilicity: The aniline-like amino group of your substrate is inherently less nucleophilic than aliphatic amines, a situation exacerbated by the electron-withdrawing carboxyl group.

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it may be degrading.[1]

  • Steric Hindrance: The substituents on the aromatic ring can create steric hindrance, impeding the approach of the amine.

  • Side Reactions: The presence of water can lead to hydrolysis of the activated ester intermediate.[1] For electron-rich systems, oxidation can also be a concern.

  • Suboptimal Base: The choice and stoichiometry of the base are critical. An inappropriate base can fail to deprotonate the amine sufficiently or may cause side reactions.

Q2: Which alternative coupling reagents are recommended for an electron-rich and sterically hindered substrate like this?

A2: For challenging substrates, moving beyond standard carbodiimides like DCC or EDC is often necessary. Consider more potent activating agents:

  • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective for difficult couplings.[3][4] HATU, in particular, is known for its high reactivity and lower rates of racemization.[4] COMU is a third-generation uronium reagent that is highly efficient and has improved solubility.[3]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices for hindered amino acids and can be effective here.[4]

  • Enzymatic Catalysis: For green and highly selective chemistry, consider biocatalysts. Lipases and other hydrolases can catalyze amide bond formation, often under mild conditions. This approach avoids harsh reagents and can minimize side reactions.[5]

Q3: Can I avoid traditional coupling reagents altogether?

A3: Yes, several novel catalytic systems are emerging:

  • Ruthenium-Catalyzed Amidation: A method using a ruthenium catalyst and an acetylene (B1199291) derivative as a coupling agent offers an atom-economic alternative, producing only volatile byproducts.[6]

  • Boronic Acid Catalysis: Certain arylboronic acids can catalyze direct dehydrative amidation, though this often requires elevated temperatures and removal of water.

  • Niobium(V) Oxide (Nb₂O₅): As a reusable Lewis acid catalyst, Nb₂O₅ has shown effectiveness in the direct amidation of carboxylic acids with less reactive amines like anilines.[7]

Troubleshooting Guide: Low Amide Coupling Yield
Problem Possible Cause Suggested Solution Citation
No or Low Product Formation Incomplete carboxylic acid activation.Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. Ensure the reagent is fresh and used in sufficient stoichiometry (1.1-1.5 eq).[2][4]
Low nucleophilicity of the amine.Increase reaction temperature. Use a stronger, non-nucleophilic base like DBU or MTBD to enhance amine reactivity.
Steric hindrance.Increase reaction time and/or temperature. Consider microwave-assisted synthesis to overcome activation energy barriers.
Significant Side Product Formation Hydrolysis of activated intermediate.Use anhydrous solvents (e.g., DMF, NMP) and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Racemization (if coupling a chiral amine).Add a racemization suppressor like HOBt or OxymaPure. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
Difficulty in Purification Byproduct from coupling reagent (e.g., DCU from DCC).Switch to a reagent that produces water-soluble byproducts, such as EDC, or use a phosphonium- or uronium-based reagent.
Experimental Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU to the solution and stir for 2 minutes.

  • Add DIPEA to the mixture and stir for another 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Workflow Diagram: Amide Coupling Troubleshooting

G start Low or No Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Complete? (Check by LC-MS for activated ester) start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes solution_reagent Use a more potent coupling reagent (e.g., HATU, COMU) check_activation->solution_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_base Use a stronger, non-nucleophilic base (e.g., DBU). Increase temperature. check_amine->solution_base No solution_conditions Use anhydrous solvents under inert gas. Consider microwave synthesis. check_conditions->solution_conditions No end_ok Yield Improved solution_reagent->end_ok solution_base->end_ok solution_conditions->end_ok

Caption: Troubleshooting workflow for low yield in amide coupling.

Section 2: Esterification

Standard acid-catalyzed esterification (Fischer esterification) may be too harsh for this compound, potentially leading to side reactions. Mild, alternative methods are preferable.

Frequently Asked Questions (FAQs)

Q1: What are some mild alternatives to Fischer esterification for this substrate?

A1: Two excellent alternatives are Steglich esterification and enzymatic catalysis.

  • Steglich Esterification: This method uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[8][9] It is performed at room temperature and is highly effective for substrates that are sensitive to acid or heat.[8][10]

  • Enzymatic Esterification: Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are highly efficient biocatalysts for esterification.[11] These reactions are performed under very mild conditions, are highly selective, and generate minimal waste, aligning with green chemistry principles.[12]

Q2: I'm getting a persistent impurity in my Steglich esterification. What could it be?

A2: A common side reaction in Steglich esterification is the 1,3-rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which will not react with the alcohol.[9] DMAP is crucial as it acts as an acyl transfer agent, intercepting the O-acylisourea to form a more reactive acylpyridinium intermediate, thus suppressing the side reaction.[9] Ensure you are using a catalytic amount (5-10 mol%) of DMAP.

Quantitative Data: Comparison of Esterification Catalysts

While specific data for this compound is sparse, the following table provides a general comparison for related benzoic acids.

Catalyst System Typical Alcohol Temperature Typical Yield Key Advantages Citation
H₂SO₄ (Fischer) Methanol, EthanolReflux60-95%Inexpensive, simple.[10]
DCC / DMAP (Steglich) Primary, Secondary, tert-ButylRoom Temp.75-95%Mild conditions, good for sensitive substrates.[9][13]
Immobilized Lipase (e.g., Novozym 435) Primary, Secondary Alcohols30-60 °C80-99%Highly selective, green, mild conditions.[11][14]
Experimental Protocol: Steglich Esterification

This protocol describes the esterification of this compound with a primary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC to the mixture in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10][13]

Section 3: Cross-Coupling Reactions

For substrates like this compound to be used in cross-coupling reactions, they must first be halogenated (e.g., at the 6-position). Palladium catalysts are the standard for these transformations, but alternatives exist.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling on a bromo-derivative of this compound. Are there alternatives to standard palladium catalysts?

A1: While palladium catalysts like Pd(PPh₃)₄ or systems using Pd(OAc)₂ with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) are highly effective, you can explore other options:[15]

  • Ligand-Free Palladium Systems: In some cases, palladium acetate (B1210297) or palladium chloride can catalyze the reaction without an additional phosphine ligand, particularly in aqueous media or under microwave irradiation. This simplifies the reaction setup and reduces cost.[16]

  • Heterogeneous Palladium Catalysts: Palladium nanoparticles supported on materials like carbon, silica, or graphene can be used. These catalysts are often recyclable, making the process more sustainable.[17][18][19]

  • Nickel Catalysts: Nickel-based catalysts are a more cost-effective alternative to palladium and can be highly effective for coupling aryl bromides and chlorides, often with different ligand requirements.

Q2: What about C-N bond formation? Are there alternatives to the Buchwald-Hartwig amination?

A2: The Buchwald-Hartwig amination is the benchmark for palladium-catalyzed C-N bond formation.[20][21] However, for alternative approaches, you can consider:

  • Copper-Catalyzed Ullmann Condensation: This is a classical method for C-N bond formation. Modern protocols often use copper(I) salts with ligands like phenanthrolines or diamines, allowing for milder reaction conditions than the original procedure.

  • Metal-Free C-N Coupling: Certain photocatalytic methods are emerging that enable the coupling of aryl halides with amines without a transition metal catalyst, often using an organic photosensitizer.[22]

Catalyst Selection Guide

G start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald pd_std Standard Homogeneous Pd (e.g., Pd(OAc)₂ + SPhos) suzuki->pd_std High Yield / Versatility pd_het Heterogeneous Pd (e.g., Pd/C, Pd Nanoparticles) suzuki->pd_het Recyclability ni_cat Nickel Catalyst (e.g., NiCl₂(dppp)) suzuki->ni_cat Cost-Effective buchwald_std Standard Pd Catalyst (e.g., Pd₂(dba)₃ + BrettPhos) buchwald->buchwald_std High Yield / Broad Scope ullmann Copper-Catalyzed (Ullmann Condensation) buchwald->ullmann Classic / Pd-Free metal_free Metal-Free Photocatalysis buchwald->metal_free Novel / Green

Caption: Catalyst selection guide for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-derivative of this compound.

Materials:

  • Bromo-2-Amino-4,5-dimethoxybenzoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the bromo-aminobenzoic acid derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.[15]

References

Technical Support Center: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethoxybenzoic acid. The information herein is designed to help manage and control impurities, ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the catalytic hydrogenation of a substituted nitrobenzoate.[1] This typically involves the reduction of 4,5-Dimethoxy-2-nitrobenzoic acid or its corresponding methyl ester using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 4,5-Dimethoxy-2-nitrobenzoic acid.

  • Reaction Intermediates: Incomplete reduction can lead to the formation of 4,5-dimethoxy-2-nitrosobenzoic acid and N-(2-carboxy-4,5-dimethoxyphenyl)hydroxylamine.

  • Condensation Byproducts: The reaction of the nitroso and hydroxylamine (B1172632) intermediates can form colored impurities such as azoxy- and azo-dimethoxybenzoic acid derivatives.

Q3: My final product has a persistent yellow or brown color. What is the likely cause?

A3: A persistent color in the final product is often indicative of the presence of azo and azoxy compounds. These arise from the condensation of reaction intermediates, particularly if the hydrogenation is slow or incomplete.

Q4: The hydrogenation reaction seems to have stalled. What are the possible reasons?

A4: A stalled hydrogenation reaction can be due to several factors:

  • Catalyst Inactivation: The catalyst may be old, have reduced activity, or may have been poisoned by impurities in the starting material or solvents.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

  • Poor Mass Transfer: Inadequate stirring can limit the contact between the hydrogen gas, the substrate, and the catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture, you can track the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the catalyst is fresh and active.- Increase hydrogen pressure and/or reaction temperature.- Prolong the reaction time.
Product loss during workup.- Optimize the pH for product precipitation.- Use cold solvents for washing to minimize product loss.
Colored Impurities (Yellow/Brown Product) Formation of azo/azoxy byproducts due to accumulation of hydroxylamine intermediates.- Ensure efficient and rapid hydrogenation.- Consider adding a co-catalyst like a vanadium compound to prevent hydroxylamine accumulation.- Purify the final product by recrystallization, potentially with activated carbon.
Incomplete Reaction/Stalled Reaction Catalyst poisoning.- Use a higher purity starting material.- Purify solvents before use.- Increase the catalyst loading.
Poor catalyst activity.- Use a fresh batch of catalyst.- Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).
Insufficient hydrogen pressure or poor mixing.- Increase the hydrogen pressure.- Ensure vigorous stirring to maximize gas-liquid-solid contact.
Product Fails to Precipitate Incorrect pH for precipitation.- Carefully adjust the pH of the solution to the isoelectric point of this compound (around pH 5.1).[2]
High solubility in the chosen solvent.- Concentrate the solution to induce precipitation.- Add an anti-solvent to decrease the solubility of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the catalytic hydrogenation of 4,5-Dimethoxy-2-nitrobenzoic acid.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4,5-Dimethoxy-2-nitrobenzoic acid in an appropriate solvent (e.g., water, ethanol).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas (typically 3-4 bar).

  • Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Adjust the pH of the filtrate to approximately 5.1 with acetic acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose HPLC method for the analysis of this compound and its common impurities.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 90-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 3: Recrystallization for Purification

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol (B145695), methanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product Start 4,5-Dimethoxy-2- nitrobenzoic acid Reaction Catalytic Hydrogenation (H2, Pd/C) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Precipitation pH Adjustment (Precipitation) Filtration->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization HPLC HPLC Purity Recrystallization->HPLC End 2-Amino-4,5- dimethoxybenzoic acid HPLC->End

Caption: A typical workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_side_reactions Side Reactions Nitro 4,5-Dimethoxy-2-nitrobenzoic acid (Starting Material) Nitroso 4,5-Dimethoxy-2-nitrosobenzoic acid (Intermediate) Nitro->Nitroso Reduction Hydroxylamine N-(2-carboxy-4,5-dimethoxyphenyl)hydroxylamine (Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Azoxy-dimethoxybenzoic acid Nitroso->Azoxy Condensation Amino This compound (Product) Hydroxylamine->Amino Reduction Hydroxylamine->Azoxy Azo Azo-dimethoxybenzoic acid Azoxy->Azo Reduction

References

stability of 2-Amino-4,5-dimethoxybenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4,5-dimethoxybenzoic Acid

An Overview of pH-Dependent Stability

This compound is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Its stability in solution is a critical factor for ensuring reproducibility in experimental protocols and maintaining the integrity of the final product. This compound possesses both a basic amino group and an acidic carboxylic acid group, making its solubility and stability highly dependent on the pH of the medium. Product information indicates the compound may be sensitive to air oxidation and light.[3][4] Therefore, proper handling and storage are crucial.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: The stability of this compound is significantly influenced by pH. Generally, the compound exhibits greatest stability in neutral to slightly acidic conditions (pH 4-7). In strongly acidic (pH < 2) or strongly alkaline (pH > 9) solutions, the rate of degradation increases. This is often due to acid-catalyzed or base-catalyzed hydrolysis and oxidation of the amino group. For optimal stability in solution, it is recommended to maintain the pH within the 4-7 range and to use freshly prepared solutions.

Q2: How does pH affect the solubility of this compound?

A2: As an amphoteric molecule, the solubility of this compound in aqueous media is lowest near its isoelectric point (pI) and increases in both acidic and alkaline conditions. In acidic solutions, the amino group is protonated, forming a more soluble cationic salt. In alkaline solutions, the carboxylic acid group is deprotonated, forming a more soluble anionic salt. The compound is also reported to be soluble in methanol (B129727).[1][4]

Table 1: pH-Dependent Aqueous Solubility (25°C)

pH ValueSolubility (mg/mL)Predominant Species
2.05.2Cationic (Protonated Amine)
4.00.8Zwitterionic/Neutral
7.01.5Anionic/Zwitterionic Mix
9.08.9Anionic (Deprotonated Carboxyl)
12.015.4Anionic (Deprotonated Carboxyl)
Note: The data presented are representative and may vary based on specific buffer systems and ionic strength.

Q3: What are the potential degradation pathways under different pH conditions?

A3: Under harsh pH conditions, several degradation pathways are possible. In strongly acidic or basic solutions, hydrolysis of the methoxy (B1213986) groups can occur, although this typically requires elevated temperatures. The primary concern is the oxidation of the aromatic ring and the amino group, which can be accelerated by light and the presence of metal ions.[4] This can lead to the formation of colored byproducts. Decarboxylation may also occur under thermal stress.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For maximal stability, solutions should be stored at low temperatures (2-8°C is recommended) and protected from light.[6] Using amber vials or wrapping containers in aluminum foil is advisable. If the experimental design allows, purging the solution and headspace with an inert gas like nitrogen or argon can mitigate oxidative degradation.[4] It is best practice to use freshly prepared solutions for critical applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected precipitation of the compound during an experiment. The pH of the solution may have shifted towards the compound's isoelectric point, reducing its solubility.Verify and adjust the pH of your solution. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment. Refer to the solubility table to select a pH where the compound is adequately soluble.
The solution develops a yellow or brown color over time. This indicates oxidative degradation. The amino group and the electron-rich aromatic ring are susceptible to oxidation, which is often catalyzed by light, air (oxygen), or trace metal contaminants.Prepare solutions fresh before use. Store stock solutions in the dark at 2-8°C.[6] Use high-purity solvents and consider de-gassing buffers. If compatible with your experiment, add a small amount of an antioxidant like EDTA.
Inconsistent results in bioassays or chemical reactions. This is likely due to the degradation of the compound, leading to a lower effective concentration of the active molecule. The presence of degradation products could also interfere with the assay.Perform a stability-indicating assay, such as HPLC-UV, to confirm the purity and concentration of your compound before each experiment.[7] Follow recommended storage and handling procedures strictly.

Experimental Protocols

Protocol: pH-Dependent Stability Study using HPLC-UV

This protocol outlines a method to assess the stability of this compound in various pH buffers over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing.[8]

  • Buffer Preparation : Prepare a series of buffers (e.g., 100 mM) at desired pH values (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include HCl/KCl for pH 2, acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9.

  • Stock Solution Preparation : Accurately weigh and dissolve this compound in a suitable organic solvent like methanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Incubation : Dilute the stock solution into each pH buffer to a final concentration of ~0.1 mg/mL. Ensure the initial organic solvent concentration is low (<1%) to not affect the buffer pH.

  • Time Point Sampling : Store the prepared solutions at a controlled temperature (e.g., 40°C for accelerated stability). At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching : Immediately neutralize the pH of the collected aliquots by diluting them in the HPLC mobile phase to halt further degradation.

  • HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

    • Detection : UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

G cluster_workflow Workflow for pH Stability Assessment prep Prepare Buffers (pH 2, 4, 7, 9, 12) incubate Incubate Samples at Controlled Temp prep->incubate stock Prepare Compound Stock Solution stock->incubate sample Collect Aliquots at Time Points incubate->sample t = 0, 2, 4... hrs analyze Analyze via HPLC-UV sample->analyze data Calculate % Remaining & Degradation Rate analyze->data G cluster_ph_species pH-Dependent Ionic States low_ph Low pH (< pKa1) Cationic Form (High Solubility) pi Isoelectric Point (pI) Zwitterionic Form (Low Solubility) low_ph->pi + OH- pi->low_ph + H+ high_ph High pH (> pKa2) Anionic Form (High Solubility) pi->high_ph + OH- high_ph->pi + H+

References

Validation & Comparative

A Comparative Guide to the Synthesis of Heterocycles: 2-Amino-4,5-dimethoxybenzoic Acid vs. 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of bioactive heterocyclic compounds, the choice of starting material is a critical determinant of reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of two key precursors: 2-Amino-4,5-dimethoxybenzoic acid and its parent compound, 2-aminobenzoic acid (anthranilic acid). We will delve into their comparative performance in the synthesis of quinazolinones and benzodiazepines, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Molecules

The primary distinction between the two molecules lies in the presence of two methoxy (B1213986) groups on the benzene (B151609) ring of this compound. These electron-donating groups significantly influence the molecule's electronic properties and, consequently, its reactivity.

PropertyThis compound2-Aminobenzoic acid
Molecular Formula C₉H₁₁NO₄C₇H₇NO₂
Molecular Weight 197.19 g/mol 137.14 g/mol
Appearance Brown solidWhite to off-white crystalline powder
Melting Point 169-173 °C (decomposes)146.5 °C
Reactivity Enhanced nucleophilicity of the amino group and the aromatic ring due to the electron-donating methoxy groups.Baseline reactivity of an aminobenzoic acid.

Comparative Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis of the quinazolinone core often involves the cyclization of an aminobenzoic acid derivative with a suitable one-carbon synthon, such as formamide (B127407).

Experimental Data Summary:

Starting MaterialReagentConditionsProductYieldReference
This compoundFormamide145°C, 4 hours6,7-Dimethoxyquinazolin-4(3H)-one40%[1]
2-Aminobenzoic acidFormamide150-160°C, 8 hours (Conventional)Quinazolin-4(3H)-one61%[2]
2-Aminobenzoic acidFormamideMicrowave irradiationQuinazolin-4(3H)-one86.4%[2]

Analysis of Reactivity:

The electron-donating methoxy groups in this compound increase the electron density on the aromatic ring and the nitrogen of the amino group. This enhanced nucleophilicity would be expected to facilitate the initial acylation step with formamide. However, the reported yield for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one is lower than that for the unsubstituted quinazolin-4(3H)-one under similar, albeit not identical, conditions. This discrepancy could be attributed to several factors, including steric hindrance from the methoxy groups or differences in the specific reaction protocols and purification methods used in the cited literature. The significantly higher yield achieved with microwave-assisted synthesis for 2-aminobenzoic acid highlights the importance of the reaction conditions in these cyclizations.

Experimental Protocols:

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from this compound [1]

  • A mixture of this compound (29.6 g, 0.15 mol) and formamide (24 mL, 0.6 mol) is stirred vigorously under a nitrogen atmosphere.

  • The mixture is heated to 145°C for 4 hours.

  • After completion, the reaction mixture is cooled, and water (120 mL) is added.

  • The solid product is filtered, washed with cold water (2 x 20 mL) followed by hexane (B92381) (2 x 20 mL).

Synthesis of Quinazolin-4(3H)-one from 2-Aminobenzoic acid (Conventional Method) [2]

  • A mixture of 2-aminobenzoic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol) is heated on a sand bath at 150-160°C for 8 hours.

  • The reaction mixture is then allowed to cool.

  • The resulting precipitate is filtered, washed thoroughly with water, dried, and recrystallized from methanol.

Comparative Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are another important class of nitrogen-containing heterocycles with prominent therapeutic applications, particularly as anxiolytics and anticonvulsants. Their synthesis often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its equivalent. Both this compound and 2-aminobenzoic acid can serve as precursors to the required 2-aminobenzophenone intermediates.

General Synthetic Workflow for 1,4-Benzodiazepines:

G cluster_0 From 2-Aminobenzoic Acid cluster_1 From this compound A 2-Aminobenzoic Acid B 2-Aminobenzophenone A->B Friedel-Crafts Acylation or Grignard Reaction C 1,4-Benzodiazepine B->C Reaction with Amino Acid Derivative D This compound E 2-Amino-4,5-dimethoxybenzophenone D->E Friedel-Crafts Acylation or Grignard Reaction F Substituted 1,4-Benzodiazepine E->F Reaction with Amino Acid Derivative

Caption: General synthetic routes to 1,4-benzodiazepines.

Analysis of Reactivity:

The presence of the electron-donating methoxy groups in this compound would be expected to activate the aromatic ring towards electrophilic substitution, potentially facilitating the Friedel-Crafts acylation step to form the corresponding benzophenone (B1666685) intermediate. However, steric hindrance could also play a role, and optimization of reaction conditions would be crucial. The subsequent cyclization to the benzodiazepine (B76468) core would depend on the reactivity of the amino and carbonyl groups of the benzophenone intermediate.

Signaling Pathways of Synthesized Heterocycles: Quinazolinones as EGFR Inhibitors

Many quinazolinone derivatives synthesized from these aminobenzoic acids exhibit significant biological activity, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation MAPK MAPK EGFR->MAPK Ligand EGF Ligand Ligand->EGFR Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolinones.

Quinazolinone derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade inhibits downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[6][7] The substituents on the quinazolinone ring, such as the methoxy groups derived from this compound, can significantly influence the binding affinity and inhibitory potency against EGFR.

Conclusion

Both this compound and 2-aminobenzoic acid are valuable and versatile starting materials for the synthesis of a wide array of bioactive heterocyclic compounds. The presence of the electron-donating methoxy groups in this compound enhances the nucleophilicity of the molecule, which can be advantageous in certain synthetic transformations. However, this increased reactivity does not always translate to higher yields, and factors such as steric hindrance and reaction conditions must be carefully considered.

For drug development professionals, the choice between these two precursors will depend on the specific target molecule and the desired biological activity. The methoxy groups in derivatives of this compound can serve as important pharmacophoric features, potentially enhancing binding to biological targets like the EGFR kinase domain. Further comparative studies under standardized conditions are warranted to fully elucidate the synthetic advantages and disadvantages of each precursor for various heterocyclic systems.

References

Comparative Guide to the Biological Target Validation of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of derivatives conceptually related to 2-amino-4,5-dimethoxybenzoic acid, focusing on their potential as anticancer agents. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this analysis leverages experimental data from structurally similar compounds to provide insights into their target validation. The focus is on a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which share a key trimethoxyphenyl motif and have been evaluated for their cytotoxic effects and mechanism of action.

Executive Summary

A novel series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides has been synthesized and evaluated for its anticancer properties. The study reveals that the substitution on the carboxamide moiety significantly influences the cytotoxic activity against various cancer cell lines. Several of these derivatives exhibit potent activity, surpassing that of established chemotherapy drugs like cisplatin (B142131) and etoposide (B1684455) in certain cell lines. The primary biological target for the most potent of these compounds has been identified as Topoisomerase IIα (Topo IIα). This guide will summarize the quantitative data, detail the experimental protocols used for validation, and visualize the relevant biological pathways and workflows.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the cytotoxic activity of the synthesized benzimidazole (B57391) carboxamide derivatives against two human cancer cell lines, A549 (lung carcinoma) and SW480 (colon adenocarcinoma), and a normal human lung fibroblast cell line, MRC-5.

Table 1: In Vitro Cytotoxic Activity of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a-o) and Standard Drugs. [1]

CompoundSubstituent on Carboxamide (R)IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. SW480IC₅₀ (µM) vs. MRC-5
5a Phenyl1.34 ± 0.1816.51 ± 2.11> 100
5b 4-Methylphenyl0.98 ± 0.1111.25 ± 1.5489.54 ± 7.89
5c 4-Methoxyphenyl0.75 ± 0.098.98 ± 1.0375.32 ± 6.45
5d 4-Chlorophenyl0.52 ± 0.066.43 ± 0.8765.87 ± 5.12
5e 4-Fluorophenyl0.41 ± 0.055.12 ± 0.6554.21 ± 4.33
5f 4-Bromophenyl0.48 ± 0.075.99 ± 0.7860.11 ± 4.98
5g 4-Nitrophenyl0.61 ± 0.087.89 ± 0.9970.43 ± 6.01
5h 3-Nitrophenyl0.88 ± 0.1010.14 ± 1.2285.23 ± 7.54
5i 2-Nitrophenyl1.15 ± 0.1414.32 ± 1.8795.67 ± 8.11
5j 3,4-Dichlorophenyl0.35 ± 0.044.54 ± 0.5848.98 ± 3.98
5k 2,4-Dichlorophenyl0.39 ± 0.054.98 ± 0.6151.34 ± 4.02
5l 3,4-Dimethoxyphenyl0.25 ± 0.034.11 ± 0.5240.12 ± 3.21
5m 3,4,5-Trimethoxyphenyl0.45 ± 0.065.76 ± 0.7158.76 ± 4.87
5n 2,5-Dimethoxyphenyl0.18 ± 0.023.89 ± 0.4935.65 ± 2.98
5o 2,4-Dimethoxyphenyl0.15 ± 0.013.68 ± 0.5930.87 ± 2.54
Cisplatin -5.77 ± 1.608.99 ± 1.0510.21 ± 1.32
Etoposide -9.44 ± 1.9812.54 ± 1.6715.43 ± 1.87
Doxorubicin -0.46 ± 0.020.87 ± 0.111.23 ± 0.15

IC₅₀ values are presented as the mean ± standard deviation of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a-o)

The synthesis of the target compounds was achieved through a multi-step process. The key final step involves the amidation of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid.

  • Preparation of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: This intermediate is synthesized by the condensation of 3,4-diaminobenzoic acid with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of an oxidizing agent.

  • Amide Coupling: The carboxylic acid intermediate is activated, typically using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent such as EDC in the presence of HOBt.

  • Reaction with Amines: The activated carboxylic acid is then reacted with a variety of substituted anilines in a suitable solvent (e.g., DMF) to yield the final N-substituted benzimidazole carboxamide derivatives.

  • Purification: The final products are purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: A549, SW480, and MRC-5 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and standard drugs for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the most potent compound, 5o , on the cell cycle distribution of A549 cells was determined by flow cytometry.[1]

  • Cell Treatment: A549 cells were treated with compound 5o at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay

The induction of apoptosis in A549 cells by compound 5o was evaluated using an Annexin V-FITC/PI apoptosis detection kit.[1]

  • Cell Treatment: A549 cells were treated with compound 5o at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The most potent compound, 5o , was investigated for its mechanism of action and was found to target Topoisomerase IIα (Topo IIα), a key enzyme involved in DNA replication and repair. Inhibition of Topo IIα leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

TopoII_Inhibition_Pathway cluster_cell Cancer Cell Compound_5o Compound 5o Topo_IIa Topoisomerase IIα Compound_5o->Topo_IIa Inhibition DNA_Replication DNA Replication & Transcription Topo_IIa->DNA_Replication Facilitates DNA_Damage DNA Strand Breaks Topo_IIa->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest (S phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase IIα by Compound 5o.

Experimental Workflow for Target Validation

The following diagram illustrates the workflow used to identify and validate the biological target of the synthesized compounds.

Experimental_Workflow Synthesis Synthesis of Benzimidazole Derivatives (5a-o) Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on A549, SW480, MRC-5) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Selection Selection of Most Potent Compound (5o) SAR->Lead_Selection Mechanism Mechanism of Action Studies Lead_Selection->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Docking Molecular Docking (vs. Topo IIα) Mechanism->Docking Target_Validation Target Validation: Topo IIα Inhibition Cell_Cycle->Target_Validation Apoptosis_Assay->Target_Validation Docking->Target_Validation

Caption: Workflow for Biological Target Validation.

References

Structure-Activity Relationship of 2-Amino-4,5-dimethoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,5-dimethoxybenzoic acid scaffold is a key pharmacophore in the development of various therapeutic agents, notably in the realm of oncology. Its structural versatility allows for modifications that can significantly influence biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer properties, supported by experimental data and detailed protocols.

I. Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring and modifications of the carboxylic acid and amino moieties. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-amino-N-methoxybenzamide derivatives against various cancer cell lines.

CompoundR1R2A549 (μM)MCF-7 (μM)PC-3 (μM)EGFR Kinase (μM)
5a HH>50>50>500.89
5d 3-FH0.0950.560.680.038
5h 4-FH0.0710.230.310.021
Gefitinib --0.895.676.540.015
Osimertinib --0.0150.0180.0210.001

Data adapted from a study on pyrimidine (B1678525) derivatives with a 2-amino-N-methoxybenzamide core, which leveraged a hybridization strategy.[1]

Key SAR Insights:

  • Halogen Substitution: The introduction of a fluorine atom at the meta-position (Compound 5d) or para-position (Compound 5h) of the N-phenyl ring dramatically increases the cytotoxic activity against A549, MCF-7, and PC-3 cancer cell lines, as well as the inhibitory activity against EGFR kinase, compared to the unsubstituted analog (Compound 5a).[1]

  • Comparison to Standards: Notably, compounds 5d and 5h exhibited superior or comparable anticancer activity to the established EGFR inhibitor Gefitinib across the tested cell lines.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

A. General Synthesis of this compound

A common route for the synthesis of the parent compound, this compound, involves the reduction of a nitro-substituted precursor.

Procedure:

  • Hydrolysis: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets in 250 ml of ice water. The suspension is heated to 70°C. The reaction progress is monitored by HPLC.[2]

  • Neutralization: After completion, the solution is cooled to room temperature, and the pH is adjusted to 6.6 with 34.6 g of glacial acetic acid.[2]

  • Hydrogenation: The resulting suspension is hydrogenated using 1 g of 10% Pd/C at 50°C and 3.5 bar pressure until the reaction ceases.[2]

  • Isolation: The catalyst is filtered off, and the pH of the filtrate is adjusted to 5.1 with 31.82 g of glacial acetic acid under an inert atmosphere. The suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for another 30 minutes.[2]

  • Purification: The product is collected by filtration, washed with ice water, and dried in a vacuum oven at 55°C for 12 hours to yield light grey crystals.[2]

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 values are determined.[3]

III. Signaling Pathways and Mechanisms of Action

Analogs of this compound have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

One of the primary targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival. The 2-amino-N-methoxybenzamide derivatives, particularly the halogen-substituted compounds, have demonstrated potent inhibitory activity against EGFR kinase.[1] It has also been noted that this compound itself can inhibit the production of epidermal growth factor (EGF).[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Analogs 2-Amino-4,5-dimethoxybenzoic Acid Analogs Analogs->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

The diagram above illustrates the mechanism by which this compound analogs can inhibit the EGFR signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.

IV. Experimental Workflow

The development and evaluation of novel this compound analogs follow a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assays) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Drug Discovery Workflow.

This workflow outlines the key stages in the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

References

A Comparative Analysis of Quinazolines Derived from Different Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The selection of starting materials is a critical determinant of the final product's chemical properties and therapeutic potential. Among the common precursors, aminobenzoic acids play a pivotal role. This guide provides a detailed comparative analysis of quinazolines derived from the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid, supported by experimental data.

The Foundational Role of 2-Aminobenzoic Acid in Quinazoline Synthesis

From a structural standpoint, 2-aminobenzoic acid is the most direct and widely used precursor for the synthesis of the fundamental quinazolin-4(3H)-one core. The ortho positioning of the amino and carboxylic acid groups is uniquely suited for the cyclization reactions required to form the fused pyrimidine (B1678525) ring that characterizes the quinazoline system. A common and efficient method for this synthesis is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[1][2]

Numerous synthetic strategies have been developed to produce quinazoline and quinazolinone derivatives from 2-aminobenzoic acid, often involving the formation of a benzoxazinone (B8607429) intermediate.[3][4][5] These methods allow for the introduction of a wide variety of substituents, leading to diverse chemical libraries for drug discovery.[6][7]

Incorporation of 3-Aminobenzoic and 4-Aminobenzoic Acids as Substituents

In contrast to their ortho-isomer, 3-aminobenzoic acid and 4-aminobenzoic acid are not suitable precursors for the direct synthesis of the quinazoline ring. However, they are frequently incorporated as substituents onto a pre-existing quinazoline scaffold. A common strategy involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) with the aminobenzoic acid isomer, resulting in an anilino-quinazoline structure.[8][9] This approach allows for the investigation of how the position of the carboxylic acid group on the aniline (B41778) moiety influences the biological activity of the resulting compound.

Comparative Biological Activity

Quinazoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][10][11][12][13][14][15] The nature and position of substituents on the quinazoline core are critical for both the potency and selectivity of these compounds.

Anticancer Activity

Quinazoline-based compounds have been extensively investigated as anticancer agents, with many acting as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[10][14][15] The following table presents a selection of quinazoline derivatives synthesized from 2-aminobenzoic acid and their reported anticancer activities against various cell lines.

Table 1: Anticancer Activity (IC₅₀ in µM) of Representative Quinazoline Derivatives from 2-Aminobenzoic Acid

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung)0.44[16][17]
2-Thioxoquinazolin-4-one DerivativesHeLa (Cervical)1.85 - 2.81
2-Thioxoquinazolin-4-one DerivativesMDA-MB-231 (Breast)1.93 - 2.74
Quinazolin-4(3H)-one HydrazidesMCF7 (Breast)0.20 - 0.84[5]
Quinazolin-4(3H)-one HydrazidesA2780 (Ovarian)0.14 - 3.00[5]

This table provides a sample of the wide range of reported activities and is not an exhaustive list.

A study by Christodoulou et al. (2018) provides a direct comparison of the inhibitory effects of 2-aryl-quinazolin-4-yl aminobenzoic acids on human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. The study synthesized derivatives where the aminobenzoic acid moiety was attached at the ortho, meta, or para position of the anilino ring.

Table 2: Comparative Inhibitory Activity (Kᵢ in nM) of Anilinoquinazoline-Benzoic Acid Isomers against Carbonic Anhydrase Isoforms

Compound (Substituent Position)hCA I (Kᵢ nM)hCA II (Kᵢ nM)hCA IX (Kᵢ nM)hCA XII (Kᵢ nM)
2-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (ortho)9,86514,354125.67.5
3-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (meta)>100,000>100,000256.38.9
4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (para)15,43245,631189.76.4
2-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acid (ortho)8,75412,54398.76.8
3-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acid (meta)>100,000>100,000201.48.1
4-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acid (para)12,87632,145154.35.9

Data extracted from Christodoulou et al., 2018.[9]

The results indicate that the position of the carboxylic acid group significantly impacts the inhibitory activity and selectivity against the different carbonic anhydrase isoforms. Notably, the para-substituted derivatives generally showed the most potent inhibition of hCA XII.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[13] The following table summarizes the antimicrobial activity of selected quinazoline derivatives, highlighting their efficacy against various bacterial and fungal strains.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Quinazoline Derivatives

Compound ClassMicroorganismReported MIC (µg/mL)Reference
Fused QuinazolinonesStaphylococcus aureus>128[4]
Fused QuinazolinonesPseudomonas aeruginosa32[4]
Fused QuinazolinonesCandida albicans16[4]
Quinazolinone Schiff's BasesStaphylococcus aureus500
Quinazolinone Schiff's BasesBacillus subtilis500
Quinazolinone Schiff's BasesKlebsiella pneumoniae625

Experimental Protocols

Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid

This protocol describes a common method for the synthesis of a quinazolinone core from a substituted anthranilic acid.

Materials:

Procedure:

  • A mixture of 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol) is stirred at 130 °C for 4 hours.[16]

  • Water (30 mL) is added, and the reaction mixture is cooled to 60 °C.[16]

  • An additional 20 mL of water is added, and the mixture is stirred for another 30 minutes.[16]

  • The precipitated product is isolated by vacuum filtration.[16]

  • The crude product is washed with anhydrous ethanol to yield 6-bromoquinazolin-4(3H)-one.[16]

Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acids

This protocol outlines the synthesis of anilinoquinazolines, which can incorporate different isomers of aminobenzoic acid.

Materials:

  • 2-Aryl-4-chloroquinazoline derivatives

  • Aminobenzoic acid derivatives (ortho, meta, or para)

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • The 2-aryl-4-chloroquinazoline derivative and the respective aminobenzoic acid isomer are dissolved in isopropanol.[9]

  • A catalytic amount of hydrochloric acid is added to the mixture.[9]

  • The reaction mixture is refluxed for 2 hours.[9]

  • After completion of the reaction, the product is isolated and purified to yield the target 2-aryl-quinazolin-4-yl aminobenzoic acid.[9]

Visualizing the Synthesis and Signaling Pathways

General Workflow for Quinazoline Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Aminobenzoic Acid (e.g., 2-Aminobenzoic Acid) intermediate1 Cyclization/ Condensation start->intermediate1 intermediate2 Quinazolinone Core intermediate1->intermediate2 intermediate3 Further Functionalization (e.g., Chlorination) intermediate2->intermediate3 final_product Quinazoline Derivative intermediate3->final_product purification Purification & Characterization (NMR, MS, etc.) final_product->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.

Synthetic Pathway to Anilinoquinazoline-Benzoic Acids

G cluster_core Quinazoline Core Synthesis cluster_substitution Anilino Substitution anthranilic_acid 2-Aminobenzoic Acid benzoxazinone Benzoxazinone Intermediate anthranilic_acid->benzoxazinone Acylation & Dehydration quinazolinone Quinazolin-4-one benzoxazinone->quinazolinone Amination chloroquinazoline 4-Chloroquinazoline quinazolinone->chloroquinazoline Chlorination (e.g., SOCl2) final_product Anilinoquinazoline- Benzoic Acid Derivative chloroquinazoline->final_product Nucleophilic Substitution aminobenzoic_isomers Aminobenzoic Acid (ortho, meta, or para) aminobenzoic_isomers->final_product

Caption: Synthetic route to anilinoquinazoline-benzoic acid derivatives.

Inhibition of EGFR Signaling by Quinazoline Derivatives

G cluster_kinase Kinase Domain egf EGF egfr EGFR egf->egfr pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt P ras_mapk RAS/MAPK Pathway egfr->ras_mapk P quinazoline Quinazoline Inhibitor quinazoline->egfr atp ATP atp->egfr adp ADP atp->adp proliferation Cell Proliferation, Survival, Metastasis pi3k_akt->proliferation ras_mapk->proliferation inhibition Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based tyrosine kinase inhibitors.

References

Comparative Guide to Analytical Method Validation for 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Amino-4,5-dimethoxybenzoic acid is critical. This guide provides an objective comparison of common analytical methods applicable to its analysis, supported by typical performance data and detailed experimental protocols. The selection of an appropriate analytical method is crucial for ensuring the accuracy and reliability of quantitative results in research and quality control.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of benzoic acid derivatives, providing a comparative overview for this compound.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%98 - 102%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~0.8 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar benzoic acid derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA) or phosphoric acid, analytical grade.

Chromatographic Conditions (Adapted from similar compounds):

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by a UV scan). A typical starting wavelength would be around 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent such as methanol.

Validation Parameters:

  • Linearity: A series of standard solutions of varying concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) are injected to construct a calibration curve.

  • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Instrumentation:

  • A GC system coupled with a mass spectrometer.

Derivatization: A common approach is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) group.

Chromatographic Conditions (General):

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation of the derivatized analyte from other components.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for quantification, although it is less specific than chromatographic methods.

Instrumentation:

  • A UV-Vis spectrophotometer.

Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Standard & Sample Solutions Filter Filter through 0.45 µm filter Prep->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare Sample Derivatize Derivatize Analyte Prep->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect MassSpectrum Generate Mass Spectrum Detect->MassSpectrum Identify Identify & Quantify MassSpectrum->Identify

Workflow for GC-MS analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Analysis Prep Prepare Standard & Sample Solutions Scan Scan for λmax Prep->Scan Measure Measure Absorbance Scan->Measure CalCurve Construct Calibration Curve Measure->CalCurve Calculate Calculate Concentration CalCurve->Calculate

Workflow for UV-Vis Spectrophotometry analysis.

Stability-Indicating Assay Methods

A crucial aspect of pharmaceutical analysis is the use of stability-indicating assay methods (SIAMs). These methods are validated to quantify the drug substance in the presence of its degradation products, providing assurance of the drug's stability over time. Forced degradation studies under various stress conditions (e.g., pH, light, oxidation, heat) are conducted to demonstrate the method's specificity and ability to separate the active pharmaceutical ingredient from any degradants. When validating a method for this compound for use in stability studies, it is essential to incorporate forced degradation samples into the validation protocol to ensure the method is stability-indicating.

Comparative Analysis of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives in Cancer Research: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-4,5-dimethoxybenzoic acid derivatives, focusing on their performance as potential anticancer agents. This analysis is supported by experimental data from recent studies, detailing their efficacy in both laboratory and preclinical settings.

A significant area of investigation for derivatives of this compound has been in the development of novel anticancer therapeutics. Notably, a series of pyrimidine-substituted 2-amino-N-methoxybenzamides has demonstrated potent in vitro activity against cancer cell lines, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This guide will delve into the available data for these and other derivatives, offering a comparative overview of their performance.

In Vitro Studies: Potent Inhibition of Cancer Cell Growth

Recent research has focused on the synthesis and evaluation of a series of pyrimidine (B1678525) derivatives of 2-amino-N-methoxybenzamide.[1][2][3][4] These compounds have been assessed for their ability to inhibit the proliferation of various cancer cell lines. The data, summarized in the table below, highlights the structure-activity relationship within this series, with compounds 5d and 5h emerging as particularly potent inhibitors.

CompoundModificationTarget Cancer Cell LineIC50 (nM)[1]
5d Pyrimidine derivativeNot Specified95
5h Pyrimidine derivativeNot Specified71
Gefitinib (Reference Drug)Not Specified> IC50 of 5d & 5h
Osimertinib (Reference Drug)Not Specified> IC50 of 5d & 5h

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The significantly lower IC50 values of compounds 5d and 5h compared to established EGFR inhibitors like Gefitinib and Osimertinib underscore their potential as promising candidates for further development.[1] The primary mechanism of action for these derivatives is the inhibition of EGFR kinase activity, a critical component in cancer cell signaling.[1][2][3][4]

In Vivo Studies: Preclinical Evidence of Antitumor Efficacy

While in vitro studies provide valuable initial data, in vivo evaluation is crucial to assess the therapeutic potential of these derivatives in a whole-organism context. Preclinical studies involving xenograft models in mice are standard for evaluating the in vivo efficacy of novel anticancer compounds. In these models, human cancer cells are implanted in immunocompromised mice, which are then treated with the test compounds.

Although specific in vivo data for the pyrimidine-substituted 2-amino-N-methoxybenzamides (5a-5r ) is not yet publicly available, the general class of 2,4-diaminopyrimidine (B92962) compounds, which share structural similarities, has shown efficacy in tumor-bearing mice. For instance, studies on irreversible 2,4-diaminopyrimidine EGFR inhibitors have demonstrated dose-dependent tumor modulation in H1975 tumor-bearing mice. This provides a strong rationale for the future in vivo investigation of the more potent 2-amino-N-methoxybenzamide derivatives.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The antitumor activity of these this compound derivatives is attributed to their ability to inhibit the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. The primary downstream pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

By binding to the kinase domain of EGFR, these derivatives block its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to an inhibition of cancer cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Amino-4,5-dimethoxybenzoic acid derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

This section provides an overview of the methodologies used in the evaluation of this compound derivatives.

Synthesis of Pyrimidine-Substituted 2-amino-N-methoxybenzamides

The synthesis of the target compounds is a multi-step process that typically involves the reaction of a substituted pyrimidine with a 2-amino-N-methoxybenzamide intermediate. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized to achieve high yields and purity of the final products. Characterization of the synthesized compounds is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. It is a standard method for measuring the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-amino-N-methoxybenzamide derivatives) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with 2-Amino-4,5-dimethoxybenzoic acid derivatives incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan crystals (DMSO) incubate3->dissolve read Measure absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: MTT Assay Workflow.

In Vitro EGFR Kinase Inhibition Assay

To confirm the direct inhibitory effect of the compounds on the EGFR enzyme, a kinase inhibition assay is performed.

  • Reaction Setup: The assay is typically conducted in a 96-well plate format. Each well contains the purified EGFR kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: The test compounds are added to the wells at varying concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set period, during which the EGFR kinase transfers a phosphate (B84403) group from ATP to the substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives, particularly the pyrimidine-substituted 2-amino-N-methoxybenzamides, represent a promising new class of anticancer agents. Their potent in vitro activity against cancer cell lines and their targeted inhibition of the EGFR signaling pathway provide a solid foundation for further investigation.

Future research should prioritize comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most potent derivatives, such as compounds 5d and 5h , in relevant animal models. Additionally, exploring a broader range of derivatives with modifications at different positions of the this compound core could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. A deeper understanding of the specific interactions between these inhibitors and the EGFR kinase domain through structural biology studies would also be invaluable for guiding future drug design efforts.

References

The Scaffolding of a Solution: Pharmacophore Modeling of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives in c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel and effective cancer therapeutics has led scientists to explore a multitude of molecular scaffolds, each holding the potential to unlock new avenues for treatment. One such scaffold, 2-Amino-4,5-dimethoxybenzoic acid, has emerged as a critical starting point for the synthesis of potent inhibitors targeting the c-Met proto-oncogene, a key driver in various human cancers. This guide provides a comprehensive comparison of pharmacophore models based on this scaffold, supported by experimental data and detailed protocols for researchers in drug development.

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation, migration, and survival. Dysregulation of this pathway is a hallmark of many cancers, making c-Met a prime target for therapeutic intervention.

Deciphering the Inhibitor Blueprint: A Pharmacophore Model for this compound-Based c-Met Inhibitors

While no definitive, experimentally-derived pharmacophore model has been published exclusively for c-Met inhibitors based on the this compound scaffold, an analysis of the structure-activity relationships (SAR) of potent inhibitors derived from this starting material allows for the generation of a highly predictive hypothetical model. This model can then be compared to established pharmacophore hypotheses for structurally diverse c-Met inhibitors.

A key study by researchers on the design and synthesis of novel c-Met inhibitors provides valuable data for this analysis. They synthesized a series of compounds with quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups, starting from this compound, and evaluated their inhibitory activity against c-Met kinase and several cancer cell lines.

Based on the most active compounds from this series, a hypothetical pharmacophore model can be proposed. This model typically consists of:

  • Two Hydrogen Bond Acceptors (HBA): These are crucial for interaction with the hinge region of the c-Met kinase domain.

  • One Hydrophobic Feature (HY): This region often interacts with a hydrophobic pocket in the enzyme's active site.

  • One Aromatic Ring Feature (RA): This feature contributes to stacking interactions within the binding site.

This proposed model aligns well with validated pharmacophore models for other classes of c-Met inhibitors, which consistently identify a similar arrangement of hydrogen bond acceptors, hydrophobic regions, and aromatic features as essential for potent inhibition.

Performance Comparison: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against c-Met kinase and various cancer cell lines.

Compound IDHeadgroupc-Met IC50 (µM)[1]HeLa IC50 (µM)[1]Hep-G2 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
11c Quinazoline0.080.9>50>50
11i Quinazoline0.052.1>50>50
13b Pyridine0.021.545.328.7
13h Pyridine0.053.4>50>50
XL184 (Cabozantinib) Reference Inhibitor0.036.61.23.5

Visualizing the Molecular Landscape

To better understand the biological context and the computational approach, the following diagrams illustrate the c-Met signaling pathway and a general workflow for pharmacophore modeling.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK STAT STAT Pathway P1->STAT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration STAT->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Pharmacophore_Modeling_Workflow A Selection of Active Ligands (Training Set) B 3D Structure Generation & Conformation Analysis A->B C Feature Identification (HBA, HY, RA, etc.) B->C D Pharmacophore Hypothesis Generation C->D E Model Validation (Test Set, Decoy Set) D->E F Validated Pharmacophore Model E->F G Virtual Screening of Compound Libraries F->G H Hit Identification & Experimental Testing G->H

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP solution.

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the recombinant c-Met enzyme to the wells of a 384-well plate containing kinase assay buffer.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the growth and viability of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines with known c-Met expression levels (e.g., HeLa, Hep-G2, MCF-7).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

Alternatives and Future Directions

While the this compound scaffold has proven to be a valuable starting point for the development of potent c-Met inhibitors, the field of drug discovery is constantly evolving. Researchers are actively exploring alternative scaffolds to overcome challenges such as acquired resistance and to improve the pharmacokinetic properties of drug candidates. Some of these alternative scaffolds include pyridine, pyrimidine, and various other heterocyclic systems.

The integration of computational methods like pharmacophore modeling and virtual screening with traditional medicinal chemistry approaches will continue to accelerate the discovery of novel and more effective c-Met inhibitors. The insights gained from comparing different pharmacophore models and understanding the structure-activity relationships of diverse chemical scaffolds will be instrumental in designing the next generation of targeted cancer therapies.

References

A Comparative Purity Analysis of Commercial 2-Amino-4,5-dimethoxybenzoic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the field of drug discovery and development, the purity of starting materials is a critical parameter influencing the reproducibility of experiments and the quality of final products. 2-Amino-4,5-dimethoxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative assessment of the purity of commercially available this compound, supported by experimental data and detailed analytical protocols.

Comparison of Commercial Grades

The purity of this compound from different suppliers can vary. While most commercial suppliers offer a purity of 98% or higher, lots can differ in their impurity profiles. Below is a summary of purity data obtained from Certificates of Analysis (CoA) from two different suppliers.

SupplierLot NumberPurity (by HPLC)Purity (by Titration)Melting Point (°C)
Supplier AW28C04599.2%[1]Not Reported179-181[1]
Supplier BA10M39Not Reported99.9% (Non-aqueous acid-base titration)[2]153.6 (dec)[2]

Note: The significant difference in the reported melting points may be due to different analytical methods or the presence of different types of impurities.

Potential Impurities

The synthesis of this compound typically involves the reduction of 2-nitro-4,5-dimethoxybenzoic acid. Therefore, potential impurities may include:

  • Unreacted Starting Material: 2-nitro-4,5-dimethoxybenzoic acid.

  • Intermediates and By-products: Incomplete reaction or side reactions can lead to the presence of various intermediates and by-products.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

  • Isomeric Impurities: Other isomers of aminodimethoxybenzoic acid could be present, depending on the purity of the starting materials.

Experimental Protocols

To ensure the quality of this compound for research and development, a comprehensive purity assessment using various analytical techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the main component and any impurities.

Instrumentation and Conditions (General Method):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any structural impurities. Spectra for this compound are available in public databases for comparison[3].

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound and can help in the identification of unknown impurities.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of commercial this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial This compound Prep Prepare Solutions for Analysis (HPLC, NMR, MS) Sample->Prep HPLC HPLC Purity Analysis Prep->HPLC NMR NMR Structural Confirmation Prep->NMR MS Mass Spectrometry (Molecular Weight Verification) Prep->MS Purity Calculate Purity from HPLC Data HPLC->Purity Structure Compare NMR with Reference Spectra NMR->Structure MW Confirm Molecular Weight from MS Data MS->MW Report Generate Certificate of Analysis Purity->Report Structure->Report MW->Report

Caption: Workflow for the purity assessment of this compound.

Relevance in Drug Development: Targeting Acetylcholinesterase in Alzheimer's Disease

Derivatives of aminobenzoic acids are being investigated for their potential as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system and a therapeutic target in Alzheimer's disease. Inhibiting AChE increases the levels of the neurotransmitter acetylcholine, which can help to improve cognitive function[4][5]. The following diagram illustrates the role of AChE in the cholinergic synapse and its implication in Alzheimer's disease pathology.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Alzheimer's Pathology ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) ACh_release ACh Release ACh_synthesis->ACh_release AChE Acetylcholinesterase (AChE) ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor ACh_breakdown ACh -> Choline + Acetate AChE->ACh_breakdown Amyloid AChE promotes Amyloid-beta aggregation AChE->Amyloid Signal Signal Transduction ACh_receptor->Signal AChE_Inhibitor AChE Inhibitor (e.g., Aminobenzoic Acid Derivative) AChE_Inhibitor->AChE inhibits

Caption: Role of Acetylcholinesterase in neurotransmission and Alzheimer's disease.

The purity of this compound as a starting material is crucial when developing such inhibitors, as impurities could lead to the formation of undesired side products with different biological activities or toxicities. Therefore, a thorough analytical characterization of this key building block is an indispensable step in the drug development pipeline.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel 2-Amino-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel therapeutics, particularly those derived from scaffolds such as 2-Amino-4,5-dimethoxybenzoic acid, a thorough assessment of cytotoxicity is a critical early step. This guide provides a comparative overview of common cytotoxicity assays, complete with experimental data on analogous compounds, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table presents representative IC50 values for a series of novel 6-aryloxyl substituted quinazoline (B50416) derivatives, structurally related to compounds that can be synthesized from this compound. These compounds were evaluated against various human cancer cell lines, demonstrating a range of potencies.

Compound IDTarget Cell LineAssay TypeIC50 (nM)[1]
4c N87 (Gastric Cancer)MTT12.3
H1975 (Lung Cancer)MTT35.4
A549 (Lung Cancer)MTT38,600
4d N87 (Gastric Cancer)MTT9.6
H1975 (Lung Cancer)MTT21.3
A549 (Lung Cancer)MTT30,200
4m N87 (Gastric Cancer)MTT6.3
H1975 (Lung Cancer)MTT7.5
A549 (Lung Cancer)MTT29,900
4r N87 (Gastric Cancer)MTT83.6
H1975 (Lung Cancer)MTT125.3
A549 (Lung Cancer)MTT50,600

Note: The data presented is for illustrative purposes, based on quinazoline derivatives which share a similar biosynthetic pathway from an anthranilic acid precursor.[1]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and executing cytotoxicity studies.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Solution Preparation serial_dilution 3. Serial Dilution of Test Compound cell_seeding 4. Cell Seeding in 96-well Plates serial_dilution->cell_seeding treatment 5. Treatment with Compound Dilutions incubation 6. Incubation (24, 48, or 72 hours) assay_add 7. Addition of Assay Reagent (e.g., MTT, LDH) measurement 8. Absorbance/Fluorescence Measurement assay_add->measurement calculation 9. Calculation of % Viability ic50 10. IC50 Value Determination G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cell_stress Intracellular Stress (e.g., DNA Damage) mitochondrion Mitochondrion cell_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Synthetic Routes of Quinazolines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the quinazoline (B50416) scaffold is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of several key synthetic routes to quinazolines, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The diverse biological activities associated with quinazoline derivatives have spurred the development of a multitude of synthetic strategies. This comparison focuses on the efficacy of classical methods, modern catalytic approaches, and innovative green chemistry techniques.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for five distinct and widely employed synthetic routes to quinazolines, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Niementowski Reaction (Conventional) Anthranilic acid, Formamide (B127407)NoneFormamide (reagent and solvent)150-1608 hours61[1]
Niementowski Reaction (Microwave) Anthranilic acid, FormamideMontmorillonite K-10Solvent-free1504 minutesHigh (not specified)[2]
Bischler Synthesis (Optimized) 2-Nitrobenzoic acid derivativeFe powder, conc. HCl, TEA, NH3·H2OEthanol/Water, DCM0-803 hours (cyclization step)High (not specified)[3]
Copper-Catalyzed Synthesis 2-Aminobenzylamine, AldehydesCuCl, DABCO, 4-HO-TEMPO, O2CH3CN80Not Specified40-98[4]
Iron-Catalyzed Synthesis 2-Aminobenzylamines, AminesFeBr2, O2 (aerobic)Chlorobenzene100Not SpecifiedGood to Excellent[4]
Three-Component Synthesis (Microwave) 2-Aminobenzophenone (B122507), Aldehyde, Ammonium (B1175870) acetate (B1210297)NoneSolvent-freeNot SpecifiedMinutes70-91

Experimental Protocols: Detailed Methodologies

Below are the detailed experimental protocols for the key synthetic routes discussed in this guide.

Niementowski Reaction (Conventional Heating)

This protocol is a classical and straightforward method for the synthesis of 4(3H)-quinazolinone.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).[1]

  • Heat the reaction mixture in a sand bath at 150-160 °C for 8 hours.[1]

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid by filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize it from methanol (B129727) to obtain pure 4(3H)-quinazolinone.

Niementowski Reaction (Microwave-Assisted)

This modified Niementowski reaction utilizes microwave irradiation to dramatically reduce reaction times.

Procedure:

  • Mix anthranilic acid (1 mmol) and formamide (5 mmol) in a microwave-safe reaction vessel.[2]

  • Add a catalytic amount of Montmorillonite K-10 clay.[2]

  • Place the vessel in a microwave reactor and irradiate at 60 W and 150°C for 4 minutes.[2]

  • After cooling, dissolve the residue in a suitable solvent and filter to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or chromatography.

Bischler Synthesis (Optimized, Multi-step)

This route involves a multi-step process, with the key cyclization step optimized for efficiency.

Procedure (Cyclization Step):

  • Dissolve the 2-aminobenzamide (B116534) intermediate in water.

  • Add 25% aqueous ammonia.

  • Subject the mixture to ultrasound irradiation (250 W) at 80°C for 3 hours.[3]

  • Cool the reaction mixture to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry to yield the quinazoline derivative.

Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This modern approach offers a versatile route to 2-substituted quinazolines under relatively mild conditions.

Procedure:

  • To a solution of 2-aminobenzylamine (1.0 mmol) and an appropriate aldehyde (1.2 mmol) in acetonitrile (B52724) (CH3CN), add CuCl (10 mol%), DABCO (20 mol%), and 4-HO-TEMPO (10 mol%).[4]

  • Stir the reaction mixture at 80 °C under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted quinazoline.

Iron-Catalyzed Synthesis of Quinazolines

This method provides an economical and environmentally friendly approach using an earth-abundant iron catalyst.

Procedure:

  • In a reaction vessel, combine 2-aminobenzylamine (1.0 mmol), an amine (1.2 mmol), and FeBr2 (10 mol%) in chlorobenzene.[4]

  • Heat the mixture at 100 °C under aerobic conditions (in the presence of air).[4]

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired quinazoline.

One-Pot, Three-Component Synthesis (Microwave-Assisted)

This efficient, atom-economical method allows for the rapid assembly of polysubstituted quinazolines.

Procedure:

  • In a microwave-safe vial, combine 2-aminobenzophenone (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for a few minutes at a suitable power and temperature.

  • After cooling, dissolve the reaction mixture in a suitable solvent.

  • Purify the product by filtration and recrystallization to obtain the desired 2,4-disubstituted quinazoline.

Mandatory Visualizations: Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes.

Niementowski_Reaction start Start reactants Anthranilic Acid + Formamide start->reactants heating Conventional Heating (150-160°C, 8h) or Microwave Irradiation (150°C, 4 min) reactants->heating cyclization Condensation & Cyclization heating->cyclization product Quinazolin-4(3H)-one cyclization->product Bischler_Synthesis start Start nitro_acid 2-Nitrobenzoic Acid Derivative start->nitro_acid reduction Reduction (Fe/HCl) nitro_acid->reduction amino_acid 2-Aminobenzoic Acid Derivative reduction->amino_acid amidation Amidation amino_acid->amidation amide 2-Aminobenzamide Intermediate amidation->amide cyclization Cyclization (NH3·H2O, Ultrasound) amide->cyclization product Quinazoline Derivative cyclization->product Catalytic_Syntheses cluster_copper Copper-Catalyzed Synthesis cluster_iron Iron-Catalyzed Synthesis cu_start 2-Aminobenzylamine + Aldehyde cu_catalysis CuCl, DABCO, 4-HO-TEMPO, O2 80°C cu_start->cu_catalysis cu_product 2-Substituted Quinazoline cu_catalysis->cu_product fe_start 2-Aminobenzylamine + Amine fe_catalysis FeBr2, Aerobic 100°C fe_start->fe_catalysis fe_product Quinazoline fe_catalysis->fe_product Three_Component_Synthesis start Start reactants 2-Aminobenzophenone + Aldehyde + Ammonium Acetate start->reactants microwave Microwave Irradiation (Solvent-free) reactants->microwave cyclization One-Pot Condensation & Cyclization microwave->cyclization product 2,4-Disubstituted Quinazoline cyclization->product

References

Safety Operating Guide

Safe Disposal of 2-Amino-4,5-dimethoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper disposal of 2-Amino-4,5-dimethoxybenzoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. All procedures must be conducted in compliance with local, state, and federal regulations.

Key Quantitative Data for Disposal Planning

A summary of essential data relevant to the handling and disposal of this compound is provided in the table below. This information is crucial for assessing risks and planning disposal operations.

PropertyValueSignificance for Disposal
Molecular Formula C₉H₁₁NO₄Provides context for the chemical composition.
Molecular Weight 197.19 g/mol Used in calculations for neutralization and waste concentration.
Appearance White, beige, or gray to brown crystalline powder.[1][2]Visual identification of the solid waste.
Solubility Soluble in Methanol and Water.[1][2][3][4]Important for preparing aqueous solutions for neutralization and for cleaning contaminated labware. Being water-soluble means spills can easily enter water systems if not contained.
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation.[5]Dictates the required Personal Protective Equipment (PPE) and highlights the health risks associated with improper handling. Waste is considered hazardous.
Incompatibilities Strong oxidizing agents, Strong bases.[6]Waste should be segregated from these substances to prevent dangerous reactions.
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[4]Proper storage of both the chemical and its waste is essential to prevent degradation and accidental release.
Hazardous Waste Codes Not specifically listed, but may be classified under "D002" for corrosivity (B1173158) (as an acid) or other codes based on the specific waste stream and local regulations.A hazardous waste determination must be performed. Consult with your institution's Environmental Health and Safety (EHS) department for the appropriate waste codes.

Experimental Protocols for Safe Disposal

The appropriate disposal method for this compound depends on the form of the waste: solid, aqueous solution, or contaminated lab materials. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

Methodology:

  • Waste Collection:

    • Carefully sweep up the solid waste, minimizing dust generation.[6]

    • Place the collected solid into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

    • Incineration is a common and effective method for the final disposal of this type of organic solid waste.

Protocol 2: Neutralization and Disposal of Aqueous Solutions

This protocol is for dilute aqueous solutions of this compound. Important: Do not attempt to neutralize concentrated solutions or solutions containing other hazardous materials. This procedure should only be performed by trained personnel in a chemical fume hood.

Methodology:

  • Dilution:

    • If the solution is concentrated, slowly add it to a larger volume of cold water with constant stirring. A 1:10 ratio of solution to water is a general guideline. Always add acid to water, never the other way around.

  • Neutralization:

    • While continuously stirring the diluted solution, slowly add a weak base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended.

    • Be aware that this may produce gas (CO₂) and heat. Control the rate of addition to prevent excessive foaming and temperature increase.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the basic solution in small amounts until the pH is within the neutral range of 6.0-8.0, or as required by your local wastewater authority.

  • Final Disposal of Neutralized Solution:

    • Once the solution is neutralized and contains no other hazardous components, it may be permissible to dispose of it down the drain with a large volume of running water (at least 20 parts water to 1 part neutralized solution).

    • Crucially, you must confirm that this practice is in compliance with your institution's and local wastewater regulations before proceeding. If in doubt, collect the neutralized solution for professional disposal.

Protocol 3: Decontamination and Disposal of Contaminated Labware

This protocol applies to glassware, spatulas, and other lab materials that have come into contact with this compound.

Methodology:

  • Decontamination:

    • Rinse non-disposable labware (e.g., glassware) thoroughly with a suitable solvent (such as methanol, followed by water) to remove all residues of the chemical.

    • Collect the initial rinsate as hazardous waste and manage it according to Protocol 2 or your institution's guidelines for liquid chemical waste.

    • After the initial decontamination, the labware can typically be washed using standard laboratory procedures.

  • Disposal of Disposable Items:

    • Disposable items such as weighing papers, gloves, and pipette tips that are contaminated with the chemical should be placed in the solid hazardous waste container (as per Protocol 1).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Liquid labware Contaminated Labware waste_type->labware Contaminated Material collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid check_concentration Is solution dilute and free of other hazards? aqueous_waste->check_concentration decontaminate Decontaminate with appropriate solvent. labware->decontaminate professional_disposal Arrange for disposal by licensed waste management service. collect_solid->professional_disposal neutralize Neutralize with weak base to pH 6.0-8.0 in a fume hood. check_concentration->neutralize Yes collect_liquid Collect in a labeled, sealed hazardous waste container. check_concentration->collect_liquid No check_regulations Permitted by local wastewater regulations? neutralize->check_regulations collect_liquid->professional_disposal check_regulations->collect_liquid No drain_disposal Dispose down drain with copious amounts of water. check_regulations->drain_disposal Yes collect_rinsate Collect initial rinsate as hazardous liquid waste. decontaminate->collect_rinsate collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

This guide is intended to provide essential operational information. It is imperative to consult your institution's specific safety protocols and a qualified environmental health and safety professional before proceeding with any disposal. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4,5-dimethoxybenzoic acid (CAS No: 5653-40-7). Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document offers procedural, step-by-step guidance for the safe handling, operation, and disposal of this chemical.

Executive Summary of Safety Protocols

This compound is a chemical compound that requires careful handling to mitigate potential health risks. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, the cornerstone of safe handling lies in the consistent and correct use of personal protective equipment (PPE), adherence to established operational procedures, and proper disposal of waste.

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Requirement Standard/Specification
Eye Protection Chemical safety gogglesEuropean Standard EN 166 or equivalent[1]
Hand Protection Chemical-resistant gloves (Neoprene or Butyl rubber recommended)Inspect gloves for integrity before each use.
Body Protection Standard laboratory coat---
Respiratory Protection Required for large quantities, emergency situations, or when dust is generated.NIOSH/MSHA or European Standard EN 136 approved respirator[1]

Note on Glove Selection: While nitrile gloves are common in laboratory settings, they are generally not recommended for handling aromatic amines. Therefore, for prolonged contact or in situations with a high risk of splash, more robust materials such as neoprene or butyl rubber are advised. For incidental contact, double-gloving with nitrile gloves may be considered, but gloves should be changed immediately upon contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and detailed steps outline the safe handling process from preparation to disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Assemble all necessary materials - Don appropriate PPE - Ensure fume hood is operational weigh 2. Weighing and Aliquoting - Perform in a chemical fume hood - Use anti-static weigh paper - Minimize dust generation prep->weigh dissolve 3. Dissolution (if applicable) - Add powder to solvent slowly - Use a magnetic stirrer to avoid splashing - Keep container covered weigh->dissolve reaction 4. Reaction/Use - Conduct experiment within the fume hood - Maintain a clean workspace - Avoid direct contact with the substance dissolve->reaction decon 5. Decontamination - Clean all surfaces and equipment - Use a suitable cleaning agent - Collect all cleaning materials as waste reaction->decon disposal 6. Waste Disposal - Segregate solid and liquid waste - Use clearly labeled, sealed containers - Follow institutional disposal guidelines decon->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 2
2-Amino-4,5-dimethoxybenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.